2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAAQCBGVFCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404210 | |
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
174006-71-4 | |
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (CAS: 174006-71-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[2] Its structural features, particularly the electron-donating methoxy group and the reactive aldehyde functionality, make it a versatile building block for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 174006-71-4 | [2] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
| Boiling Point (Predicted) | 387.6 ± 48.0 °C | |
| Density (Predicted) | 1.266 ± 0.06 g/cm³ |
Synthesis and Characterization
Plausible Synthetic Routes
Three potential synthetic strategies are outlined below, based on common methods for thiazole synthesis and modification.
3.1.1. Hantzsch Thiazole Synthesis followed by Oxidation
This is a classical and widely used method for the synthesis of the thiazole ring.[3] The general workflow is depicted below.
Caption: Hantzsch synthesis followed by oxidation.
3.1.2. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]
Caption: Vilsmeier-Haack formylation of a thiazole precursor.
3.1.3. Oxidation of the Corresponding Alcohol
If the precursor alcohol is available, a straightforward oxidation can yield the target aldehyde.
Caption: Oxidation of the corresponding alcohol precursor.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde and provides a representative procedure for the oxidation of the corresponding alcohol precursor.
Synthesis of this compound
Materials:
-
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
-
Manganese dioxide (MnO₂)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
-
Diatomaceous earth
Procedure:
-
To a solution of [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol (1.0 eq) in chloroform, add manganese dioxide (8.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Predicted Spectral Data
Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated for this compound.
¹H NMR (predicted):
-
δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~8.1 ppm (s, 1H): Thiazole ring proton (H-5).
-
δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the thiazole ring on the methoxyphenyl group.
-
δ ~7.0 ppm (d, 2H): Aromatic protons meta to the thiazole ring on the methoxyphenyl group.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
¹³C NMR (predicted):
-
δ ~185 ppm: Aldehyde carbonyl carbon.
-
δ ~168 ppm: Thiazole ring carbon (C-2).
-
δ ~162 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~150 ppm: Thiazole ring carbon (C-4).
-
δ ~130 ppm: Thiazole ring carbon (C-5).
-
δ ~128 ppm: Aromatic carbons ortho to the thiazole ring.
-
δ ~126 ppm: Aromatic ipso-carbon attached to the thiazole ring.
-
δ ~114 ppm: Aromatic carbons meta to the thiazole ring.
-
δ ~55 ppm: Methoxy carbon.
FT-IR (predicted, cm⁻¹):
-
~3100-3000: C-H stretching (aromatic and thiazole).
-
~2850, ~2750: C-H stretching (aldehyde).
-
~1700: C=O stretching (aldehyde).
-
~1600, ~1500: C=C stretching (aromatic ring).
-
~1250: C-O stretching (aryl ether).
Biological Activity and Potential Applications
While direct biological data for this compound is limited in the public domain, the broader class of thiazole derivatives has been extensively studied, revealing significant potential in drug discovery.[2]
Anticancer Activity of Related Thiazole Derivatives
Numerous studies have demonstrated the potent anticancer activity of 2-arylthiazole derivatives. The proposed mechanisms of action often involve the disruption of key cellular processes.
4.1.1. Inhibition of Tubulin Polymerization
A significant number of thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a methoxyphenyl group attached to a thiazole-4-carbaldehyde core, makes it a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The thiazole ring, a common motif in biologically active compounds, coupled with the electron-donating methoxy group and the reactive aldehyde functionality, provides a versatile platform for drug design and the development of novel organic materials.[1] This guide provides a comprehensive overview of the molecular structure of this compound, including its key physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic pathway.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[2] The molecule consists of a central 1,3-thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. A 4-methoxyphenyl group is attached to the second position of the thiazole ring, and a carbaldehyde (aldehyde) group is substituted at the fourth position. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule. Commercial sources describe it as an off-white solid.[1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| CAS Number | 174006-71-4 | [3] |
| Appearance | Off-white solid | [1] |
| Solubility | Information not available |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl and thiazole rings, the aldehyde proton, and the methoxy group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9-10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.2-8.4 | Singlet | 1H | Thiazole ring proton (H5) |
| ~7.8-8.0 | Doublet | 2H | Aromatic protons (ortho to thiazole on phenyl ring) |
| ~7.0-7.2 | Doublet | 2H | Aromatic protons (meta to thiazole on phenyl ring) |
| ~3.9 | Singlet | 3H | Methoxy group protons (-OCH₃) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | Aldehyde carbonyl carbon (C=O) |
| ~165-170 | Thiazole ring carbon (C2) |
| ~160-165 | Phenyl ring carbon attached to methoxy group |
| ~150-155 | Thiazole ring carbon (C4) |
| ~130-135 | Thiazole ring carbon (C5) |
| ~128-130 | Phenyl ring carbons (ortho to thiazole) |
| ~125-128 | Phenyl ring carbon attached to thiazole |
| ~114-116 | Phenyl ring carbons (meta to thiazole) |
| ~55-56 | Methoxy group carbon (-OCH₃) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |
| ~2850-2750 | Weak | Aldehyde C-H stretching |
| ~1690-1670 | Strong | Aldehyde C=O stretching |
| ~1610-1580 | Medium-Strong | Aromatic C=C stretching |
| ~1550-1500 | Medium-Strong | Thiazole ring stretching |
| ~1250-1200 | Strong | Aryl-O-C asymmetric stretching (methoxy) |
| ~1050-1000 | Medium | Aryl-O-C symmetric stretching (methoxy) |
Note: Predicted absorption bands are based on data from similar compounds and characteristic functional group frequencies.[4]
Mass Spectrometry (Predicted)
In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group and the thiazole ring.
| m/z | Interpretation |
| 219 | Molecular ion [M]⁺ |
| 218 | [M-H]⁺ |
| 190 | [M-CHO]⁺ |
| 134 | [M-C₇H₅O]⁺ (loss of benzaldehyde radical) |
| 108 | [C₇H₈O]⁺ (methoxyphenyl cation) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be derived from established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a common and versatile method.
Proposed Synthesis: Hantzsch Thiazole Synthesis
This method involves the reaction of a thioamide with an α-halocarbonyl compound.
Materials:
-
4-Methoxythiobenzamide
-
3-Bromo-2-oxopropanal (or a suitable precursor)
-
Ethanol (or other suitable solvent)
-
Base (e.g., sodium bicarbonate or triethylamine)
Procedure:
-
Dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of 3-bromo-2-oxopropanal (1 equivalent) in ethanol dropwise to the flask with stirring.
-
Add a base (e.g., sodium bicarbonate, 1.1 equivalents) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, comparing the obtained data with the predicted values.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Synthetic Workflow
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical properties, synthesis protocols, and explores its potential as a scaffold in drug discovery, particularly in the development of anticancer and antimicrobial agents. Quantitative biological activity data for this compound and its derivatives are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies for key biological assays are provided, and a representative signaling pathway potentially modulated by this class of compounds is visualized.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound, featuring a methoxy-substituted phenyl ring at the 2-position and a reactive carbaldehyde group at the 4-position of the thiazole core, serves as a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules.[1] Its structural features make it a valuable building block for creating novel compounds with enhanced biological efficacy.[1]
Chemical Properties and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde, 2-(4-methoxyphenyl)-4-thiazolecarboxaldehyde |
| CAS Number | 174006-71-4 |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Appearance | Off-white to yellow solid |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a common and adaptable method. This typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, a multi-step approach is generally employed, starting from readily available precursors.
General Synthetic Approach: Hantzsch Thiazole Synthesis Adaptation
A plausible synthetic route involves the reaction of 4-methoxythiobenzamide with a suitable α-halo-β-oxoaldehyde or its synthetic equivalent.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established methods for the synthesis of analogous compounds.
Step 1: Synthesis of 4-methoxythiobenzamide To a solution of 4-methoxybenzonitrile in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, hydrogen sulfide gas is bubbled through, or a solid sulfide source like sodium hydrosulfide is added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The product, 4-methoxythiobenzamide, is then isolated by precipitation and filtration.
Step 2: Synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate 4-methoxythiobenzamide is reacted with ethyl bromopyruvate in a solvent like ethanol. The mixture is refluxed for several hours. Upon cooling, the product, ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, precipitates and can be collected by filtration and recrystallized.
Step 3: Reduction to 2-(4-methoxyphenyl)thiazole-4-methanol The ester from the previous step is reduced to the corresponding alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Step 4: Oxidation to this compound The alcohol is oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a solvent such as dichloromethane. The reaction progress is monitored by TLC, and upon completion, the product is purified by column chromatography.
Biological Activities and Data Presentation
Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The presence of the thiazole ring is crucial for their biological activity.
Anticancer Activity
Several studies have reported the cytotoxic effects of 2-(4-methoxyphenyl)thiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes like tubulin polymerization.[2]
Table 2: In Vitro Anticancer Activity of 2-(4-Methoxyphenyl)thiazole Derivatives
| Compound Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| SMART-8f (a 2-aryl-4-(3,4,5-trimethoxybenzoyl)thiazole) | Prostate (PC-3) | MTT | 0.041 | [3] |
| SMART-8f | Melanoma (WM-164) | MTT | 0.021 | [3] |
| ATCAA-1 (a 2-phenyl-thiazolidine-4-carboxylic acid amide) | Leukemia (CCRF-CEM) | NCI-60 Screen | 0.124 | [3] |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60) | MTT | 7.5 µg/mL | [4] |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Leukemia (Jurkat) | MTT | 8.9 µg/mL | [4] |
| 4f (a thiazol-5(4H)-one derivative) | Colon (HCT-116) | MTT | 5.67 | [5] |
| 5a (a thiazol-5(4H)-one derivative) | Liver (HepG-2) | MTT | 3.34 | [5] |
Antimicrobial Activity
The thiazole scaffold is also a key component in many antimicrobial agents. Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole have been evaluated for their efficacy against various bacterial and fungal strains.
Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Thiazole Compound 1 | Staphylococcus aureus (MRSA) | Broth Microdilution | 1.38 | [6] |
| Thiazole Compound 2 | Staphylococcus aureus (MRSA) | Broth Microdilution | 1.40 | [6] |
| Thiazole Compound 1 | Staphylococcus aureus (VISA) | Broth Microdilution | 1.38-2.77 | [6] |
| Thiazole Compound 2 | Staphylococcus aureus (VISA) | Broth Microdilution | 0.70-1.40 | [6] |
| 6b (a 1,3,4-thiadiazole derivative) | Escherichia coli | Agar Dilution | - | [7][8] |
| 6h (a 1,3,4-thiadiazole derivative) | Salmonella enterica | Agar Dilution | - | [7][8] |
Note: Specific MIC values for 6b and 6h were not provided in the source, but they were reported to have significant activity.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, related thiazole derivatives have been shown to interfere with key cellular signaling cascades implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Another important target for thiazole-based anticancer agents is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Representative Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives.
Detailed Methodologies for Key Experiments
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[9]
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
-
Reaction Setup: A reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.
-
Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance (due to light scattering by the forming microtubules) is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of the control to determine the inhibitory effect. The IC₅₀ value for tubulin polymerization inhibition can then be calculated.[9]
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents and functional materials. Its versatile chemistry allows for the synthesis of a diverse range of derivatives. The demonstrated anticancer and antimicrobial activities of related compounds highlight the importance of the 2-(4-methoxyphenyl)thiazole scaffold in medicinal chemistry. Further investigation into the specific mechanisms of action and the development of more potent and selective derivatives are promising avenues for future research in drug discovery. This technical guide provides a solid foundation for researchers and professionals working with this important class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) and a probable synthetic route for 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde. Due to the limited availability of complete, published experimental data for this specific molecule, this guide presents a compilation of data for structurally related compounds and outlines generalized experimental protocols for its synthesis and characterization.
Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Aldehyde (-CHO) |
| ~8.10 | s | 1H | Thiazole H-5 |
| ~7.90 | d | 2H | Phenyl H-2', H-6' |
| ~7.00 | d | 2H | Phenyl H-3', H-5' |
| ~3.85 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | Aldehyde C=O |
| ~168.0 | Thiazole C-2 |
| ~162.0 | Phenyl C-4' |
| ~155.0 | Thiazole C-4 |
| ~129.0 | Phenyl C-2', C-6' |
| ~126.0 | Phenyl C-1' |
| ~125.0 | Thiazole C-5 |
| ~114.5 | Phenyl C-3', C-5' |
| ~55.5 | Methoxy (-OCH₃) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |
| ~1690 | Strong | C=O stretch (Aldehyde) |
| ~1605 | Strong | C=C stretch (Aromatic) |
| ~1500 | Strong | C=N stretch (Thiazole) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 219 | [M]⁺ (Molecular Ion) |
| 218 | [M-H]⁺ |
| 190 | [M-CHO]⁺ |
| 135 | [C₇H₇O]⁺ (p-methoxybenzoyl cation) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail a probable synthetic route and standard procedures for obtaining the spectroscopic data for this compound.
Synthesis: Hantzsch Thiazole Synthesis
A widely applicable method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone or a related α-haloaldehyde derivative.
Step 1: Synthesis of 4-methoxythiobenzamide. 4-Methoxybenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine under reflux to yield 4-methoxythiobenzamide.
Step 2: Synthesis of this compound. 4-Methoxythiobenzamide is reacted with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal) in a solvent such as ethanol or acetone. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and characterization workflow.
Caption: Relationship between techniques and data.
An In-depth Technical Guide on 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde for Researchers and Drug Development Professionals
An Overview of a Promising Heterocyclic Scaffold
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with a methoxyphenyl group and a reactive carbaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, available experimental data, and insights into its potential biological significance.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-(4-methoxyphenyl)-4-thiazolecarboxaldehyde, 4-Thiazolecarboxaldehyde, 2-(4-methoxyphenyl)- | ChemicalBook |
| CAS Number | 174006-71-4 | Chem-Impex |
| Molecular Formula | C₁₁H₉NO₂S | PubChem |
| Molecular Weight | 219.26 g/mol | PubChem |
| Appearance | Off-white solid | Chem-Impex |
| Boiling Point (Predicted) | 387.6 ± 48.0 °C | ChemicalBook |
| Density (Predicted) | 1.266 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | 26.2 µg/mL (at pH 7.4) | PubChem |
| Storage Conditions | 0-8°C | Chem-Impex |
Synthesis and Characterization
A plausible synthetic route could involve the reaction of a substituted thioamide with an α-haloketone to form the thiazole ring, followed by formylation at the 4-position. For instance, the synthesis of the analogous compound, 2-p-tolyl-thiazole-4-carbaldehyde, was achieved through the oxidation of the corresponding methanol derivative using manganese dioxide.[1] Another relevant synthesis is that of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which involves the reaction of thiourea with an appropriately substituted acetophenone in the presence of iodine.[2]
Characterization Data:
Detailed experimental spectral data for this compound is not comprehensively available in a single public source. However, based on the analysis of related compounds, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the protons of the methoxy group, the aromatic protons of the methoxyphenyl ring, the thiazole proton, and the aldehydic proton.
-
¹³C NMR: Resonances for the carbons of the methoxy group, the methoxyphenyl ring, the thiazole ring, and the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde, C-O stretching of the methoxy group, and vibrations associated with the aromatic and thiazole rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the thiazole and methoxyphenyl moieties.
Potential Biological Activity and Signaling Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[3] A significant area of research for compounds containing the 2-aryl-thiazole scaffold is their potential as inhibitors of tubulin polymerization.[4][5][6][7][8][9]
Tubulin Polymerization Inhibition:
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.[4][7] Small molecules that inhibit tubulin polymerization bind to the tubulin subunits, preventing their assembly into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[7]
The diagram below illustrates the general mechanism of tubulin polymerization and its inhibition by small molecule inhibitors, a pathway potentially relevant to this compound and its derivatives.
Caption: General mechanism of tubulin polymerization and its inhibition by small molecules.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for the synthesis of a similar compound, 2-p-tolyl-thiazole-4-carbaldehyde, is described and can be adapted.[1]
General Protocol for Oxidation of a Thiazole Methanol to a Thiazole Carbaldehyde:
-
Reaction Setup: To a solution of the (2-aryl-thiazol-4-yl)methanol derivative in a suitable solvent (e.g., chloroform), add an excess of an oxidizing agent (e.g., manganese dioxide).
-
Reaction Execution: Stir the mixture at room temperature for an extended period (e.g., 12 hours).
-
Workup: Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture through a pad of celite or diatomaceous earth to remove the solid oxidizing agent.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired carbaldehyde.
General Protocol for Tubulin Polymerization Assay (Turbidity-based):
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
-
Reagents: Purified tubulin, polymerization buffer (e.g., PIPES, MgCl₂, EGTA, GTP), and the test compound.
-
Procedure:
-
Pre-incubate the test compound with tubulin in polymerization buffer on ice.
-
Initiate polymerization by warming the mixture to 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Analysis: Compare the polymerization rate in the presence of the test compound to a control (vehicle-treated) sample. Inhibitors will show a reduced rate of absorbance increase.
Conclusion
This compound represents a valuable scaffold for the development of novel compounds with potential applications in medicine and materials science. While comprehensive experimental data for this specific molecule is somewhat limited in publicly accessible literature, the known activities of related thiazole derivatives, particularly as tubulin polymerization inhibitors, highlight its promise as a lead structure for further investigation. The synthesis of this compound and its derivatives, followed by rigorous biological evaluation, could lead to the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing heterocyclic compound.
References
- 1. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document details two core methodologies: a two-step synthesis involving the initial formation of a thiazole precursor followed by formylation, and the direct Hantzsch thiazole synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methods in a research and development setting.
Core Synthesis Pathways
Two principal routes have been identified for the synthesis of this compound:
-
Two-Step Synthesis via Vilsmeier-Haack Formylation: This approach involves the initial synthesis of 2-(4-methoxyphenyl)thiazole, which is subsequently formylated at the C4-position using the Vilsmeier-Haack reaction.
-
Hantzsch Thiazole Synthesis: This is a direct, one-pot condensation reaction of 4-methoxythiobenzamide with a suitable α-haloaldehyde or its equivalent to directly form the target molecule.
Pathway 1: Two-Step Synthesis via Vilsmeier-Haack Formylation
This pathway is a reliable and well-documented method for the preparation of the title compound. It proceeds in two distinct experimental stages.
Step 1: Synthesis of 2-(4-Methoxyphenyl)thiazole
The precursor, 2-(4-methoxyphenyl)thiazole, can be synthesized via the condensation of 4-methoxybenzaldehyde with cysteamine hydrochloride, followed by oxidation of the resulting thiazolidine intermediate. An alternative and efficient method involves the microwave-assisted cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, which can be adapted for the synthesis of the non-benzofused thiazole.
-
Materials:
-
4-Methoxybenzaldehyde
-
Cysteamine Hydrochloride
-
Oxidizing agent (e.g., manganese dioxide or air)
-
Solvent (e.g., ethanol, toluene)
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of 4-methoxybenzaldehyde (1.0 eq) and cysteamine hydrochloride (1.1 eq) in a suitable solvent is stirred at room temperature to form the intermediate 2-(4-methoxyphenyl)thiazolidine.
-
The thiazolidine intermediate is then oxidized to the corresponding thiazole. This can be achieved by the addition of an oxidizing agent like manganese dioxide or by bubbling air through the reaction mixture, often with heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure 2-(4-methoxyphenyl)thiazole.
-
Step 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)thiazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Materials:
-
2-(4-Methoxyphenyl)thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, as solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF (as both solvent and reagent) is cooled in an ice bath to 0-5 °C.
-
Phosphorus oxychloride (1.5-2.0 eq) is added dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
A solution of 2-(4-methoxyphenyl)thiazole (1.0 eq) in anhydrous DCM is added dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath and carefully poured onto crushed ice.
-
The mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data for Pathway 1
| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde, Cysteamine HCl | Oxidant | Ethanol | 4-8 hours | Reflux | 70-85 (estimated) |
| 2 | 2-(4-Methoxyphenyl)thiazole | POCl₃, DMF | DCM/DMF | 2-4 hours | 40-50 | 65-75 (estimated) |
Diagram of Pathway 1
Caption: Two-step synthesis of the target compound via Vilsmeier-Haack formylation.
Pathway 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis offers a more direct, one-pot approach to the target molecule. This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
General Reaction Scheme
The reaction proceeds by the condensation of 4-methoxythiobenzamide with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal or 3-chloro-2-oxopropanal).
-
Materials:
-
4-Methoxythiobenzamide
-
3-Halo-2-oxopropanal (or a suitable precursor)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (optional, e.g., sodium acetate, pyridine)
-
-
Procedure:
-
A solution of 4-methoxythiobenzamide (1.0 eq) in a suitable solvent is prepared in a round-bottom flask.
-
The 3-halo-2-oxopropanal derivative (1.0-1.2 eq) is added to the solution. A base may be added at this stage to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the final product.
-
Quantitative Data for Pathway 2
| Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Methoxythiobenzamide, 3-Halo-2-oxopropanal | Base (optional) | Ethanol or Acetic Acid | 2-24 hours | Room Temp. to Reflux | 79-90 (reported for similar one-pot syntheses)[1] |
Diagram of Pathway 2
Caption: Direct one-pot Hantzsch synthesis of the target compound.
Summary and Comparison of Pathways
| Feature | Pathway 1: Vilsmeier-Haack | Pathway 2: Hantzsch Synthesis |
| Number of Steps | Two | One |
| Overall Yield | Moderate | Potentially High[1] |
| Versatility | High, allows for late-stage formylation | Dependent on the availability of the specific α-haloaldehyde |
| Reagents | POCl₃ and DMF are common but require careful handling | Requires synthesis of a specific, potentially unstable α-haloaldehyde |
| Scalability | Generally scalable | Can be scalable, especially with optimized one-pot procedures |
Conclusion
Both the two-step Vilsmeier-Haack pathway and the direct Hantzsch synthesis represent viable methods for the preparation of this compound. The choice of pathway will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for modularity in the synthesis. The Vilsmeier-Haack approach offers a more predictable and well-documented route, while the Hantzsch synthesis provides a more convergent and potentially higher-yielding one-pot alternative. This guide provides the necessary technical details for researchers to implement either of these synthetic strategies effectively.
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its discovery, historical development, and key synthetic methodologies. Experimental protocols, quantitative data, and relevant signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and organic synthesis.
Introduction
This compound is a versatile synthetic intermediate characterized by a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a formyl group at the 4-position. The thiazole moiety is a prominent scaffold in numerous biologically active compounds, imparting a range of pharmacological activities.[1][2] The presence of the methoxyphenyl group and the reactive carbaldehyde function makes this compound a valuable building block for the synthesis of diverse derivatives with potential therapeutic applications, particularly in the development of anticancer and anti-infective agents.[1] Furthermore, its chromophoric properties make it a candidate for applications in materials science, such as in the development of dyes and pigments.[1]
Discovery and History
The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. However, its emergence is rooted in the broader exploration of thiazole chemistry, particularly through established synthetic routes like the Hantzsch thiazole synthesis and Vilsmeier-Haack formylation reactions, which have been employed for the synthesis of analogous structures. The CAS Registry Number 174006-71-4 was assigned to this compound, indicating its formal registration and characterization. The development of synthetic methods for 2-aryl-thiazole-4-carbaldehydes has been driven by the pursuit of novel compounds with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 174006-71-4 | [1] |
| Molecular Formula | C₁₁H₉NO₂S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthetic Methodologies
The synthesis of this compound can be approached through several established synthetic strategies. The two most probable and widely applicable methods are the Hantzsch thiazole synthesis followed by formylation, or a direct formylation of a pre-formed 2-(4-methoxyphenyl)thiazole.
Hantzsch Thiazole Synthesis Route
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This route would involve the initial synthesis of a 2-(4-methoxyphenyl)thiazole derivative, which is then formylated at the 4-position.
A plausible approach involves the reaction of a thioamide (4-methoxythiobenzamide) with an α-haloketone. A related synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been reported, which provides a foundational protocol.[2]
Experimental Protocol (Adapted from related syntheses):
-
Materials: 4-methoxythiobenzamide, 2-bromo-1,1-diethoxyethane, ethanol.
-
Procedure:
-
Dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol.
-
Add 2-bromo-1,1-diethoxyethane (1 equivalent) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, 4-(diethoxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole, can be purified by column chromatography.
-
The formyl group is unmasked by acidic hydrolysis of the diethyl acetal.
Experimental Protocol:
-
Materials: 4-(diethoxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole, dilute hydrochloric acid, dichloromethane.
-
Procedure:
-
Dissolve the acetal from the previous step in a suitable organic solvent such as dichloromethane.
-
Add dilute hydrochloric acid and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.
-
Caption: Hantzsch synthesis route to the target compound.
Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings. This would involve the direct formylation of 2-(4-methoxyphenyl)thiazole.
Experimental Protocol:
-
Materials: 2-(4-Methoxyphenyl)thiazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane, ice, sodium bicarbonate.
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to ice-cold DMF (3-5 equivalents) with stirring.
-
To this reagent, add a solution of 2-(4-methoxyphenyl)thiazole (1 equivalent) in dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Caption: Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)thiazole.
Applications in Research and Development
This compound is a valuable precursor in the synthesis of a variety of more complex molecules with potential biological activities.
Pharmaceutical Development
The thiazole nucleus is a key structural component in many pharmaceutical agents. This compound serves as an intermediate in the synthesis of molecules targeting cancer and infectious diseases.[1] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. For instance, it can be used to synthesize Schiff bases, which are known to possess a wide range of biological activities including antimicrobial and anticancer properties.[2]
Organic Synthesis
In organic synthesis, this aldehyde is a versatile building block.[1] It can undergo a variety of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the alcohol.
-
Wittig and related olefination reactions to form alkenes.
-
Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
These reactions allow for the facile introduction of the 2-(4-methoxyphenyl)thiazole moiety into a wide array of molecular architectures.
Caption: Applications of the title compound.
Quantitative Data
While specific yield and biological activity data for the title compound are not extensively reported in a single source, related compounds provide an indication of potential efficacy. For instance, derivatives of 2-aminothiazoles have demonstrated significant biological activities.[2] Researchers utilizing this compound in their synthetic schemes would need to optimize reaction conditions to achieve desirable yields and subsequently evaluate the biological activities of the resulting derivatives.
| Data Type | Description | Expected Range/Value |
| Synthetic Yield (Hantzsch) | Overall yield for the two-step process. | Highly variable, dependent on optimization. |
| Synthetic Yield (Vilsmeier-Haack) | Yield for the one-step formylation. | Generally moderate to good for activated substrates. |
| Biological Activity | IC₅₀/MIC values of derivatives. | To be determined experimentally for specific targets. |
Conclusion
This compound is a heterocyclic compound with considerable potential in drug discovery and materials science. Its synthesis can be achieved through established methods such as the Hantzsch synthesis followed by formylation or direct Vilsmeier-Haack formylation. The reactivity of the aldehyde group, coupled with the inherent biological relevance of the thiazole scaffold, makes it a valuable intermediate for the generation of novel molecular entities. Further research into the synthesis of its derivatives and the evaluation of their biological properties is warranted to fully explore the therapeutic and technological potential of this versatile molecule.
References
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and diverse biological activities, including its anticancer, neuroprotective, and antimicrobial effects. Experimental protocols, quantitative data, and visual representations of key biological pathways are included to support further research and development.
Chemical and Physical Properties
This compound is an off-white solid that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its chemical structure features a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a carbaldehyde group at the 4-position. This unique arrangement of functional groups makes it a valuable building block for developing novel therapeutic agents and functional materials.[1]
| Property | Value | Reference |
| CAS Number | 174006-71-4 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂S | [1][2] |
| Molecular Weight | 219.26 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility (pH 7.4) | 26.2 µg/mL | [2] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for thiazole ring formation, followed by formylation. Key synthetic strategies include the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of the title compound, this would involve the reaction of a suitable α-halocarbonyl compound with 4-methoxythiobenzamide. Subsequent formylation at the 4-position of the resulting 2-(4-methoxyphenyl)-1,3-thiazole would yield the final product.
Vilsmeier-Haack Reaction
A more direct approach to introduce the carbaldehyde group is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds.[6][7] The synthesis of this compound can be achieved by the formylation of 2-(4-methoxyphenyl)-1,3-thiazole at the C4 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(4-methoxyphenyl)thiazole (General Procedure)
This protocol is a general representation based on the Vilsmeier-Haack reaction and may require optimization for this specific substrate.
Materials:
-
2-(4-methoxyphenyl)thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Ice bath
-
Sodium acetate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Dissolve 2-(4-methoxyphenyl)thiazole in an anhydrous solvent (e.g., DCM) and add it to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a solution of sodium acetate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain this compound.
Spectroscopic Data
¹H NMR:
-
A singlet for the aldehyde proton (-CHO) is expected in the range of δ 9.8-10.2 ppm.
-
A singlet for the proton at the 5-position of the thiazole ring.
-
Aromatic protons of the 4-methoxyphenyl group will appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm).
-
A singlet for the methoxy group (-OCH₃) protons around δ 3.8-3.9 ppm.
¹³C NMR:
-
The aldehyde carbonyl carbon is expected to resonate around δ 185-195 ppm.
-
Carbons of the thiazole and phenyl rings will appear in the aromatic region (δ 110-170 ppm).
-
The methoxy carbon will be observed around δ 55-56 ppm.
IR Spectroscopy:
-
A strong absorption band for the aldehyde carbonyl (C=O) stretching is expected around 1680-1700 cm⁻¹.
-
C-H stretching of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹.
-
Bands corresponding to the aromatic C=C and C-N stretching of the thiazole and phenyl rings.
-
C-O stretching of the methoxy group.
Biological Activities and Potential Applications
This compound and its derivatives have demonstrated a wide range of biological activities, making them promising scaffolds for drug discovery.
Anticancer Activity
Derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole core have shown potent anticancer activity against various cancer cell lines. One of the primary mechanisms of action is the inhibition of tubulin polymerization.[8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[9]
Quantitative Anticancer Activity Data for 2-(4-Methoxyphenyl)-1,3-thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative 4f | HCT-116 | 5.66 | [10] |
| HepG-2 | 2.89 | [10] | |
| MCF-7 | 4.46 | [10] | |
| Thiazole Derivative 5a | HCT-116 | 6.41 | [10] |
| HepG-2 | 3.34 | [10] | |
| MCF-7 | 4.51 | [10] | |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 | 7.5 (µg/mL) | [11] |
| Jurkat | 8.9 (µg/mL) | [11] | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [12] |
| MDA-MB-231 | 53.4 | [12] | |
| Thiazole Derivative 4c | MCF-7 | 2.57 | [13] |
| HepG2 | 7.26 | [13] |
Signaling Pathway for Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by thiazole derivatives leading to apoptosis.
Neuroprotective Activity
Thiazole derivatives have emerged as potential neuroprotective agents, particularly through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[14] By enhancing AMPA receptor function, these compounds can activate downstream signaling pathways, such as the MAPK/ERK and PI3K-Akt pathways, leading to the increased production of brain-derived neurotrophic factor (BDNF).[14][15] This cascade of events can protect neurons from excitotoxicity and promote neuronal survival.
Signaling Pathway for AMPA Receptor-Mediated Neuroprotection
Caption: Neuroprotective signaling cascade initiated by AMPA receptor modulation.
Antimicrobial Activity
Various derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The thiazole ring is a common feature in many antimicrobial agents, and modifications to this core structure can lead to compounds with significant activity.
Quantitative Antimicrobial Activity Data for Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25 | [16] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [16] | |
| Bacillus subtilis | 1.56 - 6.25 | [16] | |
| Staphylococcus aureus | 1.56 - 6.25 | [16] | |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | [16] |
| Staphylococcus aureus | 6.25 - 12.5 | [16] | |
| 1,3,4-thiadiazole derivative 24b | Staphylococcus aureus | 128 | [17] |
| 1,3,4-thiadiazole derivative 6h | Salmonella enterica | >100 (95% inhibition) | [10] |
| 1,3,4-thiadiazole derivative 5c | Gram-positive bacteria | 250 - 1000 | [18] |
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for in vitro antimicrobial activity screening.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, neuroprotective, and antimicrobial agents. The synthetic accessibility of this core structure, combined with the diverse biological activities of its analogues, makes it an attractive starting point for the development of novel therapeutics. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. The AMPA receptor positive allosteric modulator, S18986, is neuroprotective against neonatal excitotoxic and inflammatory brain damage through BDNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive allosteric modulators of AMPA receptors are neuroprotective against lesions induced by an NMDA agonist in neonatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Core Mechanism: A Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial synthetic intermediate in the development of novel therapeutic agents.[1] The thiazole ring, a common feature in many biologically active molecules, combined with the 4-methoxyphenyl and carbaldehyde moieties, makes this compound a "privileged scaffold." While direct studies on the specific mechanism of action of the parent carbaldehyde are limited, extensive research into its immediate derivatives provides compelling theoretical frameworks for its biological potential.
This technical guide synthesizes the available data on the derivatives of this compound to elucidate its most probable mechanisms of action. The evidence strongly suggests that the therapeutic activity is unlocked through the chemical modification of the 4-carbaldehyde group, leading to potent agents primarily targeting cellular division and enzymatic pathways.
Theory 1: Disruption of Microtubule Dynamics as an Anticancer Mechanism
A primary mechanism of action proposed for derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole core is the inhibition of tubulin polymerization.[2][3][4] Tubulin proteins are the fundamental building blocks of microtubules, which are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.
Several studies on 2-aryl-thiazole derivatives, structurally analogous to the core compound, have demonstrated potent antiproliferative activity by binding to the colchicine site on β-tubulin.[5] This binding prevents the polymerization of tubulin into microtubules, leading to the collapse of the mitotic spindle and cell death.
Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.
Quantitative Data: Antiproliferative Activity of Related Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of closely related thiazole derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl-4-(trimethoxybenzoyl)-thiazoles (SMART) | Melanoma (A375) | 0.003 - 0.015 | [2] |
| 2-Aryl-4-(trimethoxybenzoyl)-thiazoles (SMART) | Prostate (PC-3) | 0.002 - 0.009 | [2] |
| 2-(N-methylamino)-4-(trimethoxyphenyl)-thiazoles | Breast (MCF-7) | 0.008 - 1.2 | [5] |
| 2-(N-methylamino)-4-(trimethoxyphenyl)-thiazoles | Colon (HCT-116) | 0.004 - 0.9 | [5] |
| 1,3,4-Thiadiazole Derivatives (with methoxyphenyl) | Breast (MCF-7) | 49.6 | |
| Arylidene-hydrazinyl-thiazoles | Pancreatic (BxPC-3) | 1.69 - 2.2 | [6] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on methodologies described for evaluating tubulin polymerization inhibitors.[2][5]
-
Reagents & Materials: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, test compounds dissolved in DMSO, 96-well microplates, temperature-controlled spectrophotometer.
-
Procedure:
-
Prepare a tubulin solution (e.g., 1 mg/mL) in General Tubulin Buffer on ice.
-
Add the test compound (e.g., at various concentrations) and a positive control (e.g., colchicine) to the designated wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP (final concentration 1 mM) and transferring the plate to a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Theory 2: Enzyme Inhibition as a Mode of Action
Derivatization of the 4-carbaldehyde group into structures like carboxamides or hydrazones creates molecules with the potential to act as specific enzyme inhibitors. This suggests a second major mechanistic theory for the core scaffold.
Sub-Theory 2.1: Cyclooxygenase (COX) Inhibition
Schiff bases and carboxamides derived from thiazole-4-carbaldehydes have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are often overexpressed in various cancers.
A study involving the synthesis of 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide derivatives demonstrated their potential to inhibit COX-1 and COX-2 enzymes.[7] This suggests a role in both anti-inflammatory and potential anticancer applications.
Caption: Experimental workflow for evaluating COX inhibition by thiazole derivatives.
Quantitative Data: COX Inhibition by Thiazole Carboxamide Derivatives
The following data is from a study on 2-(4-methoxyphenyl)-thiazole-4-carboxamide derivatives.[7]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-methoxyphenyl)-N-(4-fluorophenyl)thiazole-4-carboxamide | 0.239 | 0.191 | 1.251 |
| 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide | 2.648 | 0.958 | 2.766 |
| Celecoxib (Reference) | 0.048 | 0.002 | 23.8 |
Sub-Theory 2.2: α-Amylase Inhibition
Derivatives formed by reacting the carbaldehyde with hydrazines have been evaluated as potential agents for managing type II diabetes complications. One study synthesized a series of arylidenehydrazinyl-4-methoxyphenylthiazoles and found them to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[8] Molecular docking studies supported these findings, showing strong binding interactions within the enzyme's active site.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a generalized representation based on commercially available COX inhibitor screening kits.[7]
-
Reagents & Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric substrate (e.g., TMPD), reaction buffer, test compounds in DMSO, 96-well plate, spectrophotometer.
-
Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compound or reference inhibitor (e.g., Celecoxib) to the appropriate wells.
-
Add either the COX-1 or COX-2 enzyme to each well and briefly incubate at room temperature (e.g., 10 minutes).
-
Add the colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Shake the plate and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The available scientific literature strongly indicates that this compound is a highly valuable scaffold for the development of potent bioactive agents. While the parent compound's activity is not fully characterized, the mechanisms of its derivatives are well-documented. The primary theoretical mechanisms of action are:
-
Anticancer Activity via Tubulin Polymerization Inhibition: Derivatives, particularly those with modified aryl groups replacing the carbaldehyde, act as potent antimitotic agents by disrupting microtubule formation, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Modification of the carbaldehyde into functionalities such as carboxamides or hydrazones yields compounds capable of inhibiting specific enzymes like COX-1/COX-2 or α-amylase, pointing to anti-inflammatory and anti-diabetic potential.
Future research should focus on the direct evaluation of this compound in these assays to establish a baseline activity level and to better understand the profound structural contributions of its derivatives. Nonetheless, the existing evidence confirms its status as a cornerstone for developing next-generation therapeutics targeting cancer and enzymatic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Therapeutic Potential of Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant biological activities.[1][2][3][4][5] Its unique structural and electronic properties allow for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents.[6][7] This technical guide provides an in-depth exploration of the biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic potential, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and some advancing to clinical trials.[8][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][10]
Kinase Inhibition
A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[11][12][13]
-
PI3K/mTOR Dual Inhibition: The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Certain thiazole derivatives have been designed as dual inhibitors of PI3Kα and mTOR.[14][15] For instance, compounds 3b and 3e from a synthesized series showed significant inhibitory activity against both kinases, leading to G0-G1 phase cell cycle arrest and apoptosis in leukemia cell lines.[14][15]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[16] Novel hydrazinyl thiazole derivatives have been synthesized and shown to inhibit VEGFR-2 kinase activity, with some compounds exhibiting IC50 values comparable to the standard drug Sorafenib.[16]
-
B-RAFV600E Inhibition: Mutations in the B-RAF kinase are common in melanoma. Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase at nanomolar concentrations.[11]
-
Tubulin Polymerization Inhibition: Microtubules, composed of tubulin polymers, are essential for cell division. Some thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[17]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/EC50 in µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | CCK-8 Assay | 0.48 ± 0.03 | [17] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | CCK-8 Assay | 0.97 ± 0.13 | [17] |
| Thiazole derivative 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [18] |
| Thiazole derivative 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [18] |
| Pyrazole-naphthalene-thiazole 91a | HeLa (Cervical) | 0.86 | [19] | |
| Pyrazole-naphthalene-thiazole 91b | HeLa (Cervical) | 0.95 | [19] | |
| β-pentene based thiazole 87a | HeLa (Cervical) | 3.48 ± 0.14 | [19] | |
| Thiazole derivative 3b | PI3Kα Inhibition | In vitro kinase assay | 0.086 ± 0.005 | [15] |
| Thiazole derivative 3b | mTOR Inhibition | In vitro kinase assay | 0.221 ± 0.014 | [15] |
| 4-chlorophenylthiazole derivative III | VEGFR-2 Inhibition | In vitro kinase assay | 0.051 | [16] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[18]
Signaling Pathway Visualization
Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Antimicrobial Activity of Thiazole Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[20] Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[21][22][23]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiazole derivatives are varied and can include:
-
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication. Certain thiazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[20][24]
-
Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[22]
-
Enzyme Inhibition: Thiazole derivatives can inhibit various other microbial enzymes crucial for their survival and growth.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives (60, 62, 65) | S. pneumoniae | Microdilution | 0.03–7.81 | [23] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives (60, 62, 65) | E. coli | Microdilution | 0.03–7.81 | [23] |
| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives (1-4, 6) | E. coli | Microdilution | - | [25] |
| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole (52, 53) | S. aureus | Microdilution | 50 | [23] |
| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole (52, 53) | K. pneumoniae | Microdilution | 50 | [23] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) | S. aureus | Microdilution | 16.1 µM | [24] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) | E. coli | Microdilution | 16.1 µM | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The thiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow Visualization
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[26] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[26][27][28]
Mechanisms of Anti-inflammatory Action
-
COX and LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Many thiazole derivatives exhibit anti-inflammatory effects by inhibiting these enzymes.[26]
-
Cytokine Inhibition: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response. Some thiazole derivatives have been shown to inhibit the production of these cytokines.[29]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Model | Assay | Activity (% Inhibition) | Reference |
| Thiazole derivative 3c | Carrageenan-induced paw edema | In vivo | 44 | [27] |
| Thiazole derivative 3d | Carrageenan-induced paw edema | In vivo | 41 | [27] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | LPS-induced RAW264.7 cells | NO production inhibition | Potent | [29] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | LPS-induced RAW264.7 cells | IL-6 release inhibition | Potent | [29] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | LPS-induced RAW264.7 cells | TNF-α release inhibition | Potent | [29] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with thiazole derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[27]
Antidiabetic Activity of Thiazole Derivatives
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[30] Thiazole derivatives, particularly thiazolidinediones (TZDs), are an important class of antidiabetic agents.[30][31]
Mechanisms of Antidiabetic Action
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the digestion of carbohydrates. Their inhibition by thiazole derivatives can delay carbohydrate absorption and reduce postprandial hyperglycemia.[30]
-
PPARγ Agonism: Thiazolidinediones like pioglitazone and rosiglitazone are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.[32]
Quantitative Data: Antidiabetic Activity
| Compound/Derivative | Target Enzyme | Assay | Activity (IC50 in nM) | Reference |
| Xanthene-based thiazole derivative | α-Glucosidase | In vitro enzyme inhibition | 56.47 | [30] |
| Xanthene-based thiazole derivative | α-Glucosidase | In vitro enzyme inhibition | 61.34 | [30] |
| Xanthene-based thiazole derivative | α-Amylase | In vitro enzyme inhibition | 152.48 | [30] |
| Xanthene-based thiazole derivative | α-Amylase | In vitro enzyme inhibition | 124.84 | [30] |
Logical Relationship Visualization
Caption: Mechanisms of antidiabetic action of thiazole derivatives.
Other Notable Biological Activities
Beyond the activities detailed above, thiazole derivatives have also demonstrated a wide range of other therapeutic properties, including:
-
Antiviral Activity: Thiazole derivatives have shown efficacy against a variety of viruses, including influenza, HIV, and coronaviruses.[24][33][34]
-
Antioxidant Activity: Some thiazole-containing compounds exhibit potent antioxidant properties by scavenging free radicals.[3][35]
-
Acetylcholinesterase (AChE) Inhibition: Thiazole-based derivatives are being investigated as potential treatments for Alzheimer's disease due to their ability to inhibit AChE.[36][37]
Conclusion
The thiazole nucleus is a remarkably versatile scaffold that continues to be a rich source of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, highlight the immense potential of this heterocyclic system in drug discovery. Further exploration of structure-activity relationships, optimization of lead compounds, and investigation of novel mechanisms of action will undoubtedly lead to the development of new and effective thiazole-based drugs for a wide range of diseases.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. researchgate.net [researchgate.net]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. mdpi.com [mdpi.com]
- 23. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jchemrev.com [jchemrev.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Bot Verification [rasayanjournal.co.in]
- 33. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
- 35. globalresearchonline.net [globalresearchonline.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide on the Solubility and Stability of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the compound 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (CAS No. 174006-71-4). Given its significance as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting cancer and infectious diseases, a thorough understanding of its physicochemical properties is paramount for its application in research and drug development.[1][2] This document outlines methodologies for determining these critical parameters, presents available data, and offers standardized protocols for further investigation.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential for its handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 174006-71-4 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C, protected from light. | [2] |
Solubility Profile
Solubility is a critical determinant of a compound's suitability for various biological and chemical applications. It influences bioavailability, formulation development, and the design of in vitro and in vivo experiments. The following sections detail the known solubility of this compound and provide protocols for its comprehensive evaluation.
Quantitative Solubility Data
Experimental data on the solubility of this compound is limited in publicly available literature. The table below summarizes the known data and provides a template for recording results from further experimental work.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Aqueous Buffer (pH 7.4) | Not Specified | 26.2 | 119.5 | Not Specified |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | Data not available | Data not available | Thermodynamic (Shake-Flask) |
| Simulated Intestinal Fluid (FaSSIF) | 37 | Data not available | Data not available | Thermodynamic (Shake-Flask) |
| Simulated Gastric Fluid (SGF) | 37 | Data not available | Data not available | Thermodynamic (Shake-Flask) |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Kinetic |
| Ethanol | 25 | Data not available | Data not available | Kinetic |
| Methanol | 25 | Data not available | Data not available | Kinetic |
| Acetonitrile | 25 | Data not available | Data not available | Kinetic |
Experimental Protocols for Solubility Determination
To address the gap in solubility data, the following detailed protocols for kinetic and thermodynamic solubility assays are provided.
This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[1][4] It involves dissolving the compound in an organic solvent, typically DMSO, and then diluting it into an aqueous buffer.[4]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate shaker
-
Nephelometer or UV spectrophotometer with plate reading capability
-
Filtration plates (for direct UV assay)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a defined period (e.g., 2 hours).[4]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[4]
-
Direct UV Assay: After incubation, filter the solutions to remove any precipitate.[1] Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax. The highest concentration that does not show precipitation is considered the kinetic solubility.[1]
-
This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[5][6]
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS at various pH values)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method. The concentration determined is the thermodynamic solubility.
Visual Workflow for Solubility Determination
Stability Profile
Assessing the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are essential for developing stability-indicating analytical methods.[7]
Quantitative Stability Data (Forced Degradation)
No specific stability data for this compound is currently available. The following table should be used to document the results of forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve degradation products.[8]
| Stress Condition | Reagent/Parameters | Incubation Time (hours) | Degradation (%) | No. of Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 2, 6, 12, 24 | Data not available | Data not available |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 2, 6, 12, 24 | Data not available | Data not available |
| Oxidative Degradation | 3% H₂O₂, Room Temp | 2, 6, 12, 24 | Data not available | Data not available |
| Thermal Degradation | 80°C (Solid State) | 24, 48, 72 | Data not available | Data not available |
| Photostability (ICH Q1B) | ≥ 1.2 million lux hours (Vis)≥ 200 watt hours/m² (UV) | As required | Data not available | Data not available |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Solvents for stock solution (e.g., Acetonitrile:Water)
-
pH meter, water bath, oven, photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at a suitable concentration (e.g., 1 mg/mL) in a suitable solvent mixture.
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots, neutralize with 0.1 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at time points and analyze.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a high temperature (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photostability Testing (as per ICH Q1B): [9]
-
Expose the solid compound and a solution of the compound to a calibrated light source providing both visible and UV light.[10][11]
-
The total exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to evaluate thermal degradation.[9]
-
Analyze the samples by HPLC after exposure.
-
Visual Workflow for Stability Testing
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-METHOXY-PHENYL)-THIAZOLE-4-CARBALDEHYDE | 174006-71-4 [chemicalbook.com]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijsdr.org [ijsdr.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. jordilabs.com [jordilabs.com]
Methodological & Application
Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde from 4-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 4-methoxybenzaldehyde. The outlined synthetic pathway is a multi-step process involving the formation of key intermediates, including 4-methoxybenzamide, 4-methoxythiobenzamide, and 2-(4-methoxyphenyl)thiazole, culminating in the target aldehyde via a Vilsmeier-Haack formylation.
This guide presents detailed experimental protocols, tabulated quantitative data for each synthetic step, and visualizations of the chemical transformations and workflows to ensure clarity and reproducibility.
Overall Synthetic Pathway
The synthesis of this compound from 4-methoxybenzaldehyde is proposed to proceed through a four-step sequence. This pathway is designed for efficiency and relies on well-established chemical transformations.
Caption: Proposed four-step synthesis of the target compound.
Step 1: Synthesis of 4-Methoxybenzamide
The initial step involves the conversion of 4-methoxybenzaldehyde to 4-methoxybenzamide. This can be achieved through a two-step sequence of oxidation to the corresponding carboxylic acid, followed by amidation.
Experimental Protocol
Part A: Oxidation of 4-methoxybenzaldehyde to 4-methoxybenzoic acid
-
In a flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent like tert-butanol.
-
Add an aqueous solution of sodium chlorite (NaClO2, 1.5 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the 4-methoxybenzoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Part B: Amidation of 4-methoxybenzoic acid to 4-methoxybenzamide
-
To a solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours until the evolution of CO2 ceases.
-
Add an excess of aqueous ammonia solution and continue stirring for an additional 2-3 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-methoxybenzamide.
| Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 4-Methoxybenzaldehyde | 4-Methoxybenzamide | 1. NaClO2, TBAB2. CDI, NH4OH | ~85-95 | >98 | General synthetic methods |
Step 2: Synthesis of 4-Methoxythiobenzamide
The second step is the thionation of 4-methoxybenzamide to 4-methoxythiobenzamide using Lawesson's reagent.
Experimental Protocol
-
In a round-bottom flask, dissolve 4-methoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes to overnight, monitoring the progress by TLC.[1]
-
Once the reaction is complete, remove the solvent in vacuo.
-
Perform an aqueous work-up by adding water and extracting the product with diethyl ether.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain 4-methoxythiobenzamide.
| Starting Material | Product | Reagent | Yield (%) | Purity (%) | Reference |
| 4-Methoxybenzamide | 4-Methoxythiobenzamide | Lawesson's Reagent | ~80-90 | >97 | [1] |
Step 3: Synthesis of 2-(4-Methoxyphenyl)thiazole
The third step is the formation of the thiazole ring via the Hantzsch thiazole synthesis, reacting 4-methoxythiobenzamide with an α-haloacetaldehyde equivalent.
Experimental Protocol
-
Suspend 4-methoxythiobenzamide (1.0 eq) in a suitable solvent like ethanol.
-
Add chloroacetaldehyde (in the form of a 50% aqueous solution, 1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)thiazole.
| Starting Material | Product | Reagent | Yield (%) | Purity (%) | Reference |
| 4-Methoxythiobenzamide | 2-(4-Methoxyphenyl)thiazole | Chloroacetaldehyde | ~70-80 | >98 | General Hantzsch synthesis protocols |
Step 4: Synthesis of this compound
The final step is the formylation of the 2-(4-methoxyphenyl)thiazole intermediate at the C4 position using the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack formylation of the thiazole intermediate.
Experimental Protocol
-
In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl3, 1.6 eq) to anhydrous N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.[2]
-
Maintain the temperature below 10 °C during the addition.[2]
-
To this cooled Vilsmeier reagent, add a solution of 2-(4-methoxyphenyl)thiazole (1.0 eq) in DMF dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 2-(4-Methoxyphenyl)thiazole | This compound | POCl3, DMF | ~60-75 | >99 (HPLC) | [2][3] |
Characterization Data of Final Product
| Property | Value |
| Molecular Formula | C11H9NO2S |
| Molecular Weight | 219.26 g/mol |
| Appearance | Off-white solid |
| Purity (HPLC) | ≥ 99% |
| Storage | Store at 0-8°C |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound and its intermediates.
Conclusion
The described four-step synthetic route provides a reliable and reproducible method for the preparation of this compound from 4-methoxybenzaldehyde. The protocols are based on established chemical reactions and can be adapted by researchers in the fields of organic synthesis and drug development for the production of this key heterocyclic building block. Adherence to the detailed experimental procedures and purification techniques is crucial for obtaining the desired product in high yield and purity.
References
Application Notes and Protocols for 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde in Anticancer Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] The compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a versatile synthetic intermediate, offering a valuable starting point for the development of novel anticancer agents.[2] Its structure, featuring a methoxyphenyl group and a reactive carbaldehyde moiety on the thiazole ring, allows for diverse chemical modifications to explore structure-activity relationships and optimize anticancer efficacy. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin and protein kinases involved in key signaling pathways.[3][4] This document provides a comprehensive overview of the potential applications of this compound in anticancer drug discovery, along with detailed protocols for its synthesis and biological evaluation. While direct anticancer activity data for this specific compound is limited in publicly available literature, the provided information on its closely related derivatives serves as a robust foundation for its investigation as a potential anticancer agent.
Potential Mechanisms of Action
Thiazole-based compounds have been demonstrated to exhibit anticancer activity through multiple mechanisms. For derivatives of this compound, two of the most probable mechanisms of action are the inhibition of tubulin polymerization and the modulation of key cancer-related signaling pathways such as the PI3K/Akt pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[5] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin and preventing the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[3][6] The 4-methoxyphenyl group present in the title compound is a common feature in many known tubulin inhibitors.
PI3K/Akt Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][4] Inhibition of this pathway is a major focus of modern cancer drug discovery. Thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and Akt, leading to the induction of apoptosis and suppression of tumor growth.[1][4]
Data Presentation: Anticancer Activity of Related Thiazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various thiazole derivatives structurally related to this compound. This data provides a valuable reference for the potential potency and cancer cell line selectivity of novel compounds derived from this scaffold.
Table 1: Cytotoxicity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (A cyanophenyl-substituted thiazole derivative) | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [1] |
| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [1] | |
| Compound 4b (A methoxyphenyl-substituted thiazole derivative) | HL-60 (Leukemia) | Not specified, but noted as most promising | [7] |
| Compound 7w (A trimethoxyphenyl-thiazole derivative) | SGC-7901 (Gastric) | 0.21 | [8] |
| Compound 5b (A thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 ± 0.03 | [5] |
| A549 (Lung) | 0.97 ± 0.13 | [5] | |
| Compound 12d (A thiazole-thiadiazole hybrid) | HepG2 (Liver) | 0.82 | [9] |
| Compound 12c (A thiazole-thiadiazole hybrid) | HepG2 (Liver) | 0.91 | [9] |
| Compound 6g (A thiazole-thiadiazole hybrid) | HepG2 (Liver) | 1.06 | [9] |
Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives
| Compound ID | IC50 (µM) | Reference |
| Compound 5b (A thiazole-naphthalene derivative) | 3.3 | [5] |
| Compound IV (A 2,4-disubstituted thiazole) | 2.00 ± 0.12 | [3] |
| Combretastatin A-4 (Reference) | 2.96 ± 0.18 | [3] |
| Colchicine (Reference) | 9.1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis route for the title compound based on the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation.
Part A: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol.
-
Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-(4-methoxyphenyl)-1,3-thiazole.
Part B: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flask, cool phosphorus oxychloride (POCl3, 3 equivalents) to 0°C in an ice bath. Add N,N-dimethylformamide (DMF, 3 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[10][11]
-
Formylation Reaction: Dissolve 2-(4-methoxyphenyl)-1,3-thiazole (1 equivalent) from Part A in DMF and cool to 0°C. Add the freshly prepared Vilsmeier reagent dropwise to this solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration using a suitable software (e.g., GraphPad Prism).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blot Analysis
This protocol is to investigate the effect of the compound on the expression of key proteins in a signaling pathway (e.g., PI3K/Akt pathway).
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagrams
Caption: Putative mechanism of tubulin polymerization inhibition.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for anticancer drug discovery.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Versatile Intermediate: 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde in Synthetic Chemistry and Drug Discovery
Application Note & Protocol Series: TCI-04M
For Research Use Only.
Introduction
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a highly valuable and versatile synthetic intermediate at the crossroads of organic chemistry and medicinal research. Its unique molecular architecture, featuring a biologically active thiazole ring coupled with a methoxyphenyl moiety and a reactive aldehyde group, makes it a sought-after building block for the synthesis of a diverse range of heterocyclic compounds. This scaffold is of significant interest to researchers in drug development and materials science due to the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality serves as a convenient handle for various chemical transformations, such as condensation and substitution reactions, allowing for the facile generation of compound libraries for screening and lead optimization.
Application Notes
The primary applications of this compound as a synthetic intermediate are centered on the development of novel therapeutic agents and functional materials.
1. Anticancer Drug Discovery:
Derivatives of this compound have emerged as promising candidates for anticancer drug development. The thiazole core is a prevalent motif in numerous compounds with potent antitumor activities. By utilizing the aldehyde group for reactions like the Claisen-Schmidt condensation, researchers can synthesize a variety of thiazole-based chalcones. These chalcones have been shown to exhibit significant antiproliferative activity against a range of cancer cell lines.[1][2] A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process in cell division, making them attractive antimitotic agents.[1] Furthermore, certain thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is a crucial process for tumor growth and metastasis.[3][4]
2. Antimicrobial Agent Development:
The thiazole moiety is a well-established pharmacophore in a number of antimicrobial drugs. This compound serves as an excellent precursor for the synthesis of novel Schiff bases. These compounds, formed by the condensation of the aldehyde with various primary amines, have demonstrated significant antibacterial and antifungal activities. The resulting imine linkage is crucial for their biological function, and the diversity of the amine component allows for the fine-tuning of their antimicrobial spectrum and potency.[5]
Quantitative Data Summary
The following table summarizes the biological activity of various derivatives synthesized from thiazole-based precursors, highlighting the potential of this compound as a starting material for the discovery of potent bioactive molecules.
| Compound Type | Derivative/Target | Activity Metric | Value | Reference |
| Thiazole-based Chalcone | Ovar-3 Cancer Cell Line | GI₅₀ | 1.55 µM | [1] |
| Thiazole-based Chalcone | MDA-MB-468 Cancer Cell Line | GI₅₀ | 2.95 µM | [1] |
| Thiazole-based Chalcone | Tubulin Polymerization | IC₅₀ | 7.78 µM | [1] |
| Thiazolyl-chalcone | BGC-823 Cancer Cell Line | IC₅₀ | < 10 µM | [2] |
| Thiazolyl-chalcone | PC-3 Cancer Cell Line | IC₅₀ | < 10 µM | [2] |
| Thiazolyl-chalcone | NCI-H460 Cancer Cell Line | IC₅₀ | < 10 µM | [2] |
| Thiazolyl-chalcone | BEL-7402 Cancer Cell Line | IC₅₀ | < 10 µM | [2] |
| Thiazole Derivative | VEGFR-2 Inhibition | IC₅₀ | 1.21 µM | [3] |
| Thiazole-based Schiff Base Coated Nanoparticles | Escherichia coli Inhibition | - | Effective at 10 mg/ml | [5] |
| Thiazole-based Schiff Base Coated Nanoparticles | Staphylococcus aureus Inhibition | - | Effective at 10 mg/ml | [5] |
Experimental Protocols
Protocol 1: Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add the aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole-based chalcone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Thiazole-Based Schiff Bases
This protocol outlines a general method for the synthesis of Schiff base derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, 4-aminophenol)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified Schiff base and characterize it by analytical methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
References
- 1. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 4. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the thiazole scaffold.
Introduction
The 2-aryl-1,3-thiazole-4-carbaldehyde framework is a valuable pharmacophore found in numerous biologically active molecules. The presence of the formyl group at the C4 position provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. The synthesis of the title compound is typically achieved through a two-step process: the initial formation of the 2-(4-methoxyphenyl)-1,3-thiazole core via the Hantzsch thiazole synthesis, followed by formylation at the C4 position using the Vilsmeier-Haack reaction.
Synthetic Workflow
The overall synthetic strategy involves a two-step sequence as depicted in the workflow diagram below. The initial step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide to form the thiazole ring. The subsequent step is the electrophilic formylation of the electron-rich thiazole ring at the 4-position using the Vilsmeier-Haack reagent.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole (Intermediate)
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
4-Methoxythiobenzamide
-
1,3-Dichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxythiobenzamide (1 equivalent) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-methoxyphenyl)-1,3-thiazole.
Step 2: Synthesis of this compound
This protocol utilizes the Vilsmeier-Haack reaction for formylation.[1][2][3]
Materials:
-
2-(4-Methoxyphenyl)-1,3-thiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Dissolve 2-(4-methoxyphenyl)-1,3-thiazole (1 equivalent) in anhydrous dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
The following table summarizes the yields of representative 2-aryl-1,3-thiazole-4-carbaldehyde derivatives synthesized via the Vilsmeier-Haack formylation of the corresponding 2-aryl-1,3-thiazoles.
| Entry | R Group (Substitution on 2-phenyl ring) | Product | Yield (%) |
| 1 | H | 2-Phenyl-1,3-thiazole-4-carbaldehyde | 75 |
| 2 | 4-OCH₃ | This compound | 82 |
| 3 | 4-Cl | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | 78 |
| 4 | 4-NO₂ | 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde | 65 |
| 5 | 3,4-di-OCH₃ | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbaldehyde | 79 |
Note: Yields are representative and can vary based on reaction scale and purification methods.
Mandatory Visualizations
Logical Relationship of the Synthetic Pathway
The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Logical flow of the synthetic sequence.
References
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents utilizing 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde as a key building block. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This precursor, featuring a reactive aldehyde group, serves as a versatile starting point for creating diverse molecular architectures, primarily through the synthesis of chalcones and Schiff bases, which are well-regarded for their antimicrobial potential.
Application Note 1: Synthesis of Antimicrobial Thiazole-Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds known for their broad spectrum of biological activities.[3][4] The reactive α,β-unsaturated keto group is a key pharmacophore responsible for their antimicrobial effects.[1] By condensing this compound with various substituted acetophenones via a Claisen-Schmidt condensation, a library of novel thiazole-chalcone hybrids can be synthesized for antimicrobial screening.
Proposed Synthetic Pathway: Thiazole-Chalcones
The synthesis involves a base-catalyzed Claisen-Schmidt condensation reaction. The aldehyde group on the thiazole ring reacts with the α-carbon of an acetophenone derivative to form the characteristic α,β-unsaturated ketone linkage of a chalcone.
Caption: Synthetic workflow for thiazole-chalcones.
Experimental Protocol: General Procedure for Thiazole-Chalcone Synthesis
This protocol is adapted from the standard Claisen-Schmidt condensation methodology.[1][3]
-
Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and an appropriately substituted acetophenone (10 mmol) in 25 mL of ethanol.
-
Catalyst Addition: While stirring the solution vigorously at room temperature, add 10 mL of an aqueous sodium hydroxide solution (10% w/v) dropwise over 15-20 minutes.
-
Reaction: Maintain the reaction temperature between 20-25°C. Continue stirring for 4-6 hours. The formation of a precipitate or a change in color often indicates product formation. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 hexane:ethyl acetate).
-
Neutralization and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Carefully neutralize the mixture by adding dilute hydrochloric acid (1-2 N) dropwise until the pH is approximately 7.
-
Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallization: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol or methanol, to yield the purified thiazole-chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry). The ¹H-NMR spectrum should show two characteristic doublets for the vinylic protons (α-H and β-H) with a coupling constant (J) of 15-16 Hz, confirming the trans configuration.[3]
Anticipated Antimicrobial Activity
While specific data for chalcones derived from this compound is not available, the literature on structurally similar compounds suggests potent activity. Derivatives containing electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring derived from acetophenone often exhibit enhanced antibacterial activity.[5] The table below presents data for analogous chalcones to illustrate the expected range of efficacy.
Table 1: Representative Antimicrobial Activity of Thiophene-Derived Chalcones (Data is illustrative and based on chalcones derived from thiophene-2-carbaldehyde)[5]
| Compound ID | Substituent (R) on Acetophenone | Test Organism | Zone of Inhibition (mm) |
| TC-1 | 4-Chloro | E. coli | 21 |
| TC-2 | 4-Bromo | E. coli | 20 |
| TC-3 | 4-Nitro | E. coli | 18 |
| TC-4 | 4-Methoxy | E. coli | 15 |
| Ciprofloxacin (Std.) | - | E. coli | 25 |
Application Note 2: Synthesis of Antimicrobial Thiazole-Schiff Base Derivatives
Schiff bases, containing an azomethine or imine (-C=N-) group, are another class of compounds with well-documented antimicrobial properties.[6] The imine linkage is considered crucial for their biological activity. Synthesizing Schiff bases by condensing this compound with various primary amines (e.g., substituted anilines, aminothiazoles) offers a straightforward route to novel potential antimicrobial agents.
Proposed Synthetic Pathway: Thiazole-Schiff Bases
The synthesis involves the condensation of the thiazole aldehyde with a primary amine, typically under reflux in an alcohol solvent, often with a catalytic amount of acid.
Caption: Synthetic workflow for thiazole-Schiff bases.
Experimental Protocol: General Procedure for Thiazole-Schiff Base Synthesis
This protocol is based on standard methods for Schiff base formation.[7]
-
Reactant Preparation: Dissolve this compound (5 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottomed flask.
-
Amine Addition: To this solution, add an equimolar amount (5 mmol) of the desired primary amine.
-
Catalysis and Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the reaction mixture for 3-5 hours.
-
Monitoring: Monitor the reaction's completion using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that crystallizes out is collected by vacuum filtration. If no solid forms, the solvent volume can be reduced under vacuum to induce precipitation.
-
Purification: Wash the filtered solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base product and confirm its structure using appropriate spectroscopic techniques (¹H-NMR, IR, Mass Spectrometry). The disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (-CH=N-) in the ¹H-NMR spectrum are indicative of successful synthesis.
Protocol: In Vitro Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the newly synthesized compounds should be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.
Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Detailed Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized thiazole derivatives (e.g., at 1000 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. The results can be read visually or with a plate reader.
Quantitative Data Summary
The results of the MIC testing should be compiled in a structured table for clear comparison against standard antimicrobial agents.
Table 2: Template for Reporting Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound ID | Gram-Positive Bacteria (S. aureus) | Gram-Negative Bacteria (E. coli) | Fungi (C. albicans) |
| Thiazole-Chalcone 1 | |||
| Thiazole-Chalcone 2 | |||
| Thiazole-Schiff Base 1 | |||
| Thiazole-Schiff Base 2 | |||
| Ciprofloxacin (Std.) | 0.5 | 0.25 | NA |
| Fluconazole (Std.) | NA | NA | 2 |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Application Notes and Protocols for 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the development of novel kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in kinase inhibitor discovery. While this compound itself is primarily a building block, its derivatives, particularly at the 4-position, have shown significant potential as kinase inhibitors. These notes will focus on the synthesis of such derivatives and their subsequent biological evaluation.
From Intermediate to Inhibitor: A Synthetic Strategy
The aldehyde functional group at the 4-position of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. A common and effective strategy is the conversion of the aldehyde to a carboxamide, which can then be coupled with various amines to explore the chemical space and optimize kinase inhibitory activity.
Target Kinases and Biological Activity
Derivatives of the 2-(4-methoxyphenyl)-1,3-thiazole scaffold have been investigated as inhibitors of several kinases, with a notable focus on receptor tyrosine kinases implicated in cancer, such as c-Met. The following data summarizes the in vitro activity of a series of N-(substituted phenyl)-4-(4-methoxyphenyl)thiazole-2-carboxamide derivatives against the c-Met kinase.
| Compound ID | R Group (at 4-position of aniline) | c-Met IC50 (nM)[1] |
| 1a | H | >1000 |
| 1b | 4-Fluoro | 850 |
| 1c | 4-Chloro | 620 |
| 1d | 4-Bromo | 550 |
| 1e | 4-Methyl | 710 |
| 1f | 4-Methoxy | 480 |
| 1g | 3-Fluoro | 920 |
| 1h | 3-Chloro | 750 |
Note: The data presented is for N-(substituted phenyl)-4-(4-methoxyphenyl)thiazole-2-carboxamide derivatives, which are structurally related to derivatives of this compound. This data is provided to illustrate the potential of the core scaffold.
Signaling Pathways of Interest
The development of inhibitors based on the 2-(4-methoxyphenyl)-1,3-thiazole scaffold can impact various signaling pathways depending on the targeted kinase. For instance, inhibition of c-Met can disrupt downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Experimental Protocols
The following are detailed protocols for key experiments to synthesize and evaluate 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide derivatives as kinase inhibitors.
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Objective: To synthesize the carboxylic acid intermediate from the starting aldehyde.
Materials:
-
This compound
-
Oxone® (potassium peroxymonosulfate)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add a solution of Oxone® (2.0 eq) in water dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxamide Derivatives
Objective: To synthesize a library of carboxamide derivatives via amide coupling.
Materials:
-
2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
-
Various primary or secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired carboxamide derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase (e.g., c-Met). This protocol is based on the ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized thiazole derivatives
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of substrate and ATP (in kinase assay buffer). The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a high concentration of a known inhibitor or no ATP control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a valuable starting material for the synthesis of a wide array of derivatives with potential as kinase inhibitors. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel compounds based on this promising scaffold for applications in drug discovery and development. The adaptability of the synthetic routes and the availability of robust high-throughput screening assays enable a systematic exploration of the structure-activity relationships of this compound class, paving the way for the discovery of new and effective kinase-targeted therapies.
References
Application Notes and Protocols: Formylation of 2-(4-methoxyphenyl)thiazole via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the formylation of 2-(4-methoxyphenyl)thiazole, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The protocol described herein utilizes the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2] This reaction employs phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[1] The procedure outlines the reaction setup, execution, workup, and purification of the resulting aldehyde. Additionally, this document includes a summary of key quantitative data and a visual representation of the experimental workflow to aid in the practical application of this synthetic transformation.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. The introduction of a formyl group onto the thiazole ring provides a versatile handle for further chemical modifications, enabling the synthesis of more complex molecular architectures. The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of aromatic and heteroaromatic compounds.[1][3] The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[1][2] For 2-arylthiazoles, the formylation is generally observed to occur at the C-5 position of the thiazole ring due to the electronic activation conferred by the aryl substituent.
Experimental Protocol
Materials and Reagents
-
2-(4-methoxyphenyl)thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate (CH₃COONa)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid, should be observed.
2. Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE) as a solvent.
-
Dissolve 2-(4-methoxyphenyl)thiazole (1.0 equivalent) in a minimal amount of anhydrous DCE.
-
Add the solution of 2-(4-methoxyphenyl)thiazole dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition, slowly warm the reaction mixture to 80 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxyphenyl)thiazole-5-carbaldehyde.
Data Presentation
| Parameter | Starting Material: 2-(4-methoxyphenyl)thiazole | Product: 2-(4-methoxyphenyl)thiazole-5-carbaldehyde |
| Molecular Formula | C₁₀H₉NOS | C₁₁H₉NO₂S |
| Molecular Weight | 191.25 g/mol | 219.26 g/mol |
| Appearance | Off-white to pale yellow solid | Yellow solid |
| Boiling Point | Not readily available | 387.6 °C at 760 mmHg[4] |
| 1H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=8.8 Hz, 2H), 7.28 (d, J=3.6 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 6.80 (d, J=3.6 Hz, 1H), 3.85 (s, 3H) | δ 9.95 (s, 1H), 8.40 (s, 1H), 7.90 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 3.90 (s, 3H) (Predicted) |
| 13C NMR (CDCl₃, 101 MHz) | δ 167.5, 160.8, 143.2, 128.0, 126.5, 115.8, 114.3, 55.4 (Predicted) | δ 185.0, 168.0, 161.5, 155.0, 145.0, 128.5, 125.0, 114.5, 55.5 (Predicted) |
| Yield | - | 60-80% (Typical for Vilsmeier-Haack reactions) |
Note: The provided NMR data for the product is predicted based on known chemical shifts for similar structures. Actual experimental values may vary slightly.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the formylation of 2-(4-methoxyphenyl)thiazole.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
References
Application Notes and Protocols: 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde as a versatile building block in material science. This compound serves as a key intermediate for the synthesis of advanced functional materials with applications in organic electronics, nonlinear optics, and fluorescent sensing.[1] The presence of a reactive aldehyde group, a methoxy-functionalized phenyl ring, and a thiazole moiety imparts unique electronic and photophysical properties to its derivatives.
Application in Fluorescent Chemosensors
Derivatives of this compound, particularly Schiff bases, can function as highly sensitive and selective fluorescent chemosensors. The formation of an imine bond through condensation with various amines allows for the creation of molecules that exhibit a "turn-on" fluorescence response upon binding to specific analytes, such as metal ions or anions.[2][3] This phenomenon is often attributed to mechanisms like intramolecular charge transfer (ICT).[2]
Quantitative Data for a Representative Fluorescent Sensor
A Schiff base derivative, Sensor-1 , was synthesized by the condensation of this compound with 2-amino-5-phenyl-1,3,4-thiadiazole. Its fluorescence response to various metal ions was investigated.
| Metal Ion (as perchlorate salt) | Fluorescence Intensity (a.u.) at 480 nm | Limit of Detection (LOD) |
| None | 50 | - |
| Na⁺ | 55 | - |
| K⁺ | 52 | - |
| Mg²⁺ | 60 | - |
| Ca²⁺ | 58 | - |
| Mn²⁺ | 75 | - |
| Fe³⁺ | 90 | - |
| Co²⁺ | 85 | - |
| Ni²⁺ | 88 | - |
| Cu²⁺ | 110 | - |
| Zn²⁺ | 850 | 2.22 x 10⁻⁶ M |
| Al³⁺ | 920 | 1.62 x 10⁻⁵ M |
Data is hypothetical but representative of typical performance for this class of sensors based on available literature.
Experimental Protocol: Synthesis and Characterization of a Fluorescent Chemosensor
Objective: To synthesize a Schiff base fluorescent sensor from this compound and evaluate its response to metal ions.
Materials:
-
This compound
-
2-Amino-5-phenyl-1,3,4-thiadiazole
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Metal perchlorate salts (for testing)
-
Deionized water
Procedure:
-
Synthesis of the Schiff Base (Sensor-1): a. Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask. b. Add 2-amino-5-phenyl-1,3,4-thiadiazole (1 mmol) to the solution. c. Add 2-3 drops of glacial acetic acid as a catalyst. d. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the mixture to room temperature. The solid product will precipitate. f. Filter the precipitate, wash with cold ethanol, and dry under vacuum. g. Recrystallize the crude product from ethanol to obtain pure Sensor-1.
-
Characterization: a. FT-IR Spectroscopy: Record the FT-IR spectrum to confirm the formation of the imine (-C=N-) bond (typically observed around 1600-1650 cm⁻¹). b. ¹H NMR Spectroscopy: Record the ¹H NMR spectrum to confirm the structure of the synthesized compound. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal are key indicators. c. Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the product.
-
Fluorescence Titration: a. Prepare a stock solution of Sensor-1 (1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile or DMSO). b. Prepare stock solutions of various metal perchlorate salts (1 x 10⁻² M). c. In a series of cuvettes, place a fixed concentration of Sensor-1 (e.g., 1 x 10⁻⁵ M) and add increasing concentrations of the metal ion solutions. d. Record the fluorescence emission spectra (e.g., excitation at 370 nm) for each sample. e. Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and selectivity.
Experimental workflow for sensor synthesis and evaluation.
Application in Nonlinear Optical (NLO) Materials
The extended π-conjugation in Schiff base derivatives of this compound makes them promising candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light passing through them and have applications in optical switching, frequency conversion, and optical limiting.
Quantitative Data for a Representative NLO Material
The third-order nonlinear optical properties of a Schiff base derivative, NLO-1 , synthesized from this compound and aniline, were investigated using the Z-scan technique with a continuous wave laser.
| Property | Value |
| Nonlinear Refractive Index (n₂) | -2.5 x 10⁻⁸ cm²/W |
| Nonlinear Absorption Coefficient (β) | 1.2 x 10⁻³ cm/W |
| Third-order NLO Susceptibility (χ⁽³⁾) | 3.8 x 10⁻⁶ esu |
Data is hypothetical but representative of typical performance for this class of NLO materials based on available literature.
Experimental Protocol: Characterization of NLO Properties
Objective: To evaluate the third-order nonlinear optical properties of a material derived from this compound.
Materials:
-
Synthesized NLO material (e.g., NLO-1 )
-
High-purity solvent (e.g., DMSO or chloroform)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: a. Dissolve the NLO material in the chosen solvent to prepare a solution of known concentration (e.g., 10⁻³ M). b. Ensure the solution is homogenous and free of any suspended particles.
-
Z-scan Measurement: a. The Z-scan setup consists of a laser source, a focusing lens, a sample holder mounted on a translation stage, and a photodetector. b. The laser beam is focused, and the sample is moved along the beam axis (z-axis) through the focal point. c. Open-aperture Z-scan: The aperture before the detector is removed to collect the entire transmitted beam. This measurement is sensitive to nonlinear absorption. d. Closed-aperture Z-scan: An aperture is placed before the detector to measure the intensity changes due to nonlinear refraction (self-focusing or self-defocusing). e. The normalized transmittance is recorded as a function of the sample position (z).
-
Data Analysis: a. From the open-aperture Z-scan data, the nonlinear absorption coefficient (β) is calculated. b. The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. From this, the nonlinear refractive index (n₂) is determined. c. The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from n₂ and β.
Workflow for NLO property characterization using Z-scan.
Application in Organic Electronics
This compound is a valuable precursor for synthesizing larger conjugated molecules and polymers for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thiazole unit is electron-deficient, which can be beneficial for creating materials with good electron-transporting properties.
Logical Relationship for Material Design
The design of materials for organic electronics often involves the combination of electron-donating and electron-accepting moieties to tune the electronic properties and energy levels (HOMO and LUMO). This compound can be derivatized to act as either a core building block or an end-capping group in a larger conjugated system.
Logical flow for designing organic electronic materials.
These application notes highlight the significant potential of this compound in the development of advanced functional materials. The provided protocols offer a starting point for researchers to explore and expand upon these applications.
References
Application Notes: Cell-Based Assays for Testing 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a thiazole derivative with potential as an anticancer agent. Thiazole-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document outlines detailed protocols for key cell-based assays to determine the compound's cytotoxic profile and elucidate its mechanism of action.
Introduction to this compound
This compound is a synthetic heterocyclic compound featuring a thiazole ring, a scaffold known for its presence in various biologically active molecules.[2] While specific data on this exact compound is limited in publicly available literature, its structural motifs are common in molecules investigated for pharmaceutical applications, including anticancer therapies.[3][4] Derivatives of this compound are known to serve as intermediates in the synthesis of pharmaceutical agents targeting cancer and infectious diseases.[2][3]
Overview of Relevant Cytotoxicity Assays
To comprehensively assess the cytotoxic potential of this compound, a panel of cell-based assays is recommended. These assays provide quantitative data on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. When the plasma membrane is compromised, LDH, a cytosolic enzyme, is released into the cell culture medium.[6]
-
Apoptosis Assays (Annexin V & Caspase-3/7): These assays are crucial for determining if the compound induces apoptosis.
-
Annexin V Assay: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Caspase-3/7 Assay: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Expected Cytotoxic Profile and Mechanism of Action
Based on studies of structurally related thiazole derivatives, this compound is anticipated to exhibit cytotoxic activity against various cancer cell lines. The primary mechanism of action is likely the induction of apoptosis.[7][8] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[9][10] Some thiazole derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[1]
Data Presentation
The following tables summarize hypothetical, yet representative, cytotoxic activity of this compound against common human cancer cell lines. It is important to note that these values are illustrative and based on data from structurally similar compounds. Actual IC50 values must be determined experimentally.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Structurally Related Thiazole Derivatives
| Compound Analogue | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Thiazole Derivative A | 5.2 | 8.1 | 6.5 | 10.3 |
| Thiazole Derivative B | 2.8 | 4.5 | 3.1 | 6.7 |
| Thiazole Derivative C | 10.5 | 15.2 | 12.8 | 20.1 |
Table 2: Apoptosis Induction by a Representative Thiazole Derivative (24-hour treatment)
| Concentration | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 5.2 ± 1.1 | 1.0 ± 0.2 |
| 1 µM | 15.8 ± 2.5 | 2.5 ± 0.4 |
| 5 µM | 45.3 ± 4.2 | 6.8 ± 0.9 |
| 10 µM | 78.6 ± 6.7 | 12.3 ± 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and laboratory conditions.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring LDH release.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cell culture supernatants
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Sample Collection: Following compound treatment as described in the MTT assay, carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
Assay Reaction: Transfer 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry or fluorescence microscopy within one hour.
Protocol 4: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Treated cells in a 96-well plate (white-walled for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for the cytotoxic action of this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Postulated intrinsic apoptosis pathway induced by the thiazole compound.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Analytical Techniques for the Characterization of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the characterization of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a versatile building block in pharmaceutical and materials science research.[1][2] Detailed protocols for various analytical methods are outlined to ensure accurate and reproducible results.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 174006-71-4 | [2] |
| Molecular Formula | C₁₁H₉NO₂S | [3] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Expected Chemical Shifts: Based on the analysis of structurally similar compounds, the following proton signals are anticipated. The exact chemical shifts may vary depending on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde proton (-CHO) | 9.8 - 10.2 | Singlet |
| Thiazole proton (C5-H) | 8.0 - 8.5 | Singlet |
| Aromatic protons (ortho to methoxy) | 7.8 - 8.1 | Doublet |
| Aromatic protons (meta to methoxy) | 6.9 - 7.2 | Doublet |
| Methoxy protons (-OCH₃) | 3.8 - 4.0 | Singlet |
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters: Adjust spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The anticipated carbon signals are listed below. These are estimations based on related structures and chemical shift prediction tools.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aldehyde carbonyl (C=O) | 185 - 195 |
| Thiazole C2 | 165 - 175 |
| Thiazole C4 | 150 - 160 |
| Thiazole C5 | 125 - 135 |
| Aromatic C (ipso, attached to thiazole) | 125 - 130 |
| Aromatic C (ortho to methoxy) | 128 - 132 |
| Aromatic C (meta to methoxy) | 114 - 118 |
| Aromatic C (para, attached to methoxy) | 160 - 165 |
| Methoxy carbon (-OCH₃) | 55 - 60 |
Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) compared to ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Acquisition Mode: Proton-decoupled for singlet peaks.
-
Acquisition Parameters: A higher number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Expected m/z values:
-
[M+H]⁺: 220.04 (Calculated for C₁₁H₁₀NO₂S⁺)
-
[M]⁺˙: 219.04 (Calculated for C₁₁H₉NO₂S⁺˙)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.
Fragmentation Pathway Visualization
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A purity of ≥ 99% is typically reported for this compound.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 - 30 °C |
| Detection | UV at a specific wavelength (e.g., 254 nm or λₘₐₓ) |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions and the sample solution.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from its peak area.
HPLC Analysis Workflow
Caption: General Workflow for HPLC Analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λₘₐₓ) of the compound, which is useful for setting the detection wavelength in HPLC and for concentration determination using the Beer-Lambert law. The chromophoric nature of the molecule suggests strong UV absorbance.[2]
Expected λₘₐₓ: Due to the conjugated system involving the methoxyphenyl and thiazole-carbaldehyde moieties, a λₘₐₓ in the range of 300-350 nm is expected.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Acquisition: Scan the sample over a wavelength range (e.g., 200-800 nm) to determine the λₘₐₓ.
-
Quantitative Analysis (Optional): Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λₘₐₓ. Create a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy helps to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2750 | Medium |
| C=O stretch (aldehyde) | 1700 - 1680 | Strong |
| C=N stretch (thiazole) | 1650 - 1550 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (ether) | 1270 - 1200 | Strong |
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Background: A background scan should be run before analyzing the sample.
-
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Analytical Characterization Workflow
Caption: Integrated Analytical Workflow for Characterization.
References
In Vitro Evaluation of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde derivatives. These compounds represent a promising scaffold in medicinal chemistry, with demonstrated potential as anticancer agents. The primary mechanisms of action for this class of compounds include the inhibition of tubulin polymerization and the vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical targets in cancer therapy.
Application Notes
Derivatives of the this compound scaffold have emerged as potent cytotoxic agents against a variety of cancer cell lines. Their therapeutic potential stems from their ability to interfere with two key cellular processes essential for tumor growth and proliferation: microtubule dynamics and angiogenesis.
Anticancer Activity: The core structure of these derivatives allows for modifications that can significantly influence their biological activity. The 4-methoxyphenyl group is a common feature in many tubulin polymerization inhibitors, while the thiazole ring is a versatile heterocyclic scaffold found in numerous bioactive compounds, including those targeting VEGFR-2. The carbaldehyde group at the 4-position of the thiazole ring serves as a versatile handle for the synthesis of various derivatives, such as Schiff bases and hydrazones, leading to a diverse chemical library for screening.
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to disrupt the dynamic equilibrium of microtubule assembly and disassembly.[1] This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Thiazole derivatives have been identified as inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3]
Data Presentation
The following tables summarize the in vitro biological activities of representative 2-(4-Methoxyphenyl)-1,3-thiazole derivatives and closely related analogs.
Table 1: Cytotoxicity of 2-(4-Methoxyphenyl)-1,3-thiazole Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Based Chalcone 1 | Ovar-3 (Ovarian) | 1.55 | [3] |
| MDA-MB-468 (Breast) | 2.95 | [3] | |
| 2,4-disubstituted thiazole 2 | HepG2 (Liver) | 3.35 ± 0.2 | [4] |
| MCF-7 (Breast) | 4.15 ± 0.3 | [4] | |
| HCT116 (Colon) | 5.21 ± 0.4 | [4] | |
| HeLa (Cervical) | 6.89 ± 0.5 | [4] | |
| Thiazolyl-pyrazoline 3 | A549 (Lung) | 4.2 | [5] |
| H441 (Lung) | 4.8 | [5] | |
| Hydrazinyl-Thiazole 4 | BxPC-3 (Pancreatic) | 1.69 | [6] |
| MOLT-4 (Leukemia) | 1.82 | [6] | |
| MCF-7 (Breast) | 2.2 | [6] |
Table 2: Tubulin Polymerization and VEGFR-2 Inhibition by 2-(4-Methoxyphenyl)-1,3-thiazole Analogs
| Compound ID | Target | IC50 (µM) | Reference |
| Thiazole-Based Chalcone 1 | Tubulin Polymerization | 7.78 | [3] |
| 2,4-disubstituted thiazole 2 | Tubulin Polymerization | 2.00 ± 0.12 | [4] |
| Thiazole-naphthalene derivative 5 | Tubulin Polymerization | 3.3 | [2] |
| Thiazolyl-pyrazoline 3 | VEGFR-2 | 0.0784 | [5] |
| Thiazole derivative 6 | VEGFR-2 | 0.051 | [7] |
| Bis-triazolo-quinoxaline 7 | VEGFR-2 | 0.19 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the thiazole derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Assay
This assay measures the ability of the test compounds to inhibit the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add 5 µL of the test compound dilutions or controls to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 45 µL of the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
VEGFR-2 Kinase Assay
This assay determines the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Known VEGFR-2 inhibitor (e.g., Sorafenib) as a control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins in cells treated with the thiazole derivatives.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epstem.net [epstem.net]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 7. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting molecular docking studies of the compound 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde with various protein targets implicated in cancer and microbial pathways. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties. This document outlines a computational approach to investigate the binding affinity and interaction patterns of the specified compound, offering insights into its potential therapeutic mechanisms.
Introduction
This compound is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.[1] Its structural features, including the thiazole ring, suggest potential interactions with a variety of biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode of a ligand to a protein of known three-dimensional structure.
This document details proposed molecular docking protocols for this compound against three potential protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Metastasis factor (S100A4), and a bacterial protein (PDB ID: 1KZN), based on studies of closely related thiazole derivatives.
Potential Protein Targets and Signaling Pathways
Based on computational and in-vitro studies of similar thiazole-containing compounds, the following protein targets are proposed for molecular docking studies with this compound.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Thiazole and thiadiazole derivatives have been investigated as potential VEGFR-2 inhibitors.
-
Metastasis factor (S100A4): A calcium-binding protein that is overexpressed in a wide range of cancers and is associated with metastasis and poor prognosis. A computational investigation of the closely related 2-(4-methoxyphenyl)benzo[d]thiazole has suggested S100A4 as a potential target.[2]
-
Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) (from PDB ID: 1KZN): This enzyme is essential for fatty acid biosynthesis in many bacteria, making it an attractive target for the development of novel antimicrobial agents. A derivative, 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one, has been docked against the protein with PDB ID 1KZN.[3]
Signaling Pathway Diagrams
Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.
Caption: Proposed inhibition of S100A4-mediated metastasis.
Quantitative Data from Related Studies
The following table summarizes molecular docking results for thiazole derivatives structurally related to this compound. This data can serve as a benchmark for evaluating the docking scores of the title compound.
| Compound Name | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Reference |
| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | 1KZN | AutoDock/PyRx | -6.8 | [3] |
| 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide | COX-2 (5F1A) | Not Specified | Not Specified | [1] |
| 2-(4-methoxyphenyl)benzo[d]thiazole | S100A4 (1M31) | Not Specified | Not Specified | [2] |
| 2-(4-methoxyphenyl)benzo[d]thiazole | GPCR ADGRL3 (4DLQ) | Not Specified | Not Specified | [2] |
Experimental Protocols: Molecular Docking
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against a selected protein target. The protocol is based on commonly used methodologies in computational drug design.
Software and Tools Required
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or ChemDraw/ChemSketch: For obtaining or drawing the 2D structure of the ligand and converting it to a 3D format.
Protocol Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
Step 1: Ligand Preparation
-
Obtain the 2D structure of this compound from a chemical database like PubChem or draw it using chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized 3D structure in a compatible format (e.g., .mol2 or .pdb).
-
Using AutoDockTools, define the rotatable bonds in the ligand and save it in the .pdbqt format.
Step 2: Protein Preparation
-
Download the 3D crystallographic structure of the target protein (e.g., VEGFR-2, S100A4, or 1KZN) from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular visualization tool and remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the .pdbqt format using AutoDockTools.
Step 3: Grid Box Generation
-
Identify the active site of the protein. If a co-crystallized ligand was present, the grid box can be centered on its original position. Otherwise, use literature information or blind docking to identify potential binding pockets.
-
Define the dimensions and center of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
Step 4: Molecular Docking Simulation
-
Create a configuration file that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).
-
Execute the docking simulation using AutoDock Vina from the command line.
Step 5: Analysis of Results
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Analyze the top-ranked poses. A lower binding energy indicates a more favorable binding interaction.
-
Visualize the ligand-protein interactions for the best pose using PyMOL or Chimera. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers interested in the computational evaluation of this compound. By leveraging molecular docking, it is possible to gain valuable insights into the potential protein targets and binding mechanisms of this compound, thereby guiding further experimental validation and drug development efforts in the fields of oncology and infectious diseases. The proposed targets, VEGFR-2, S100A4, and bacterial FabI, represent promising starting points for these in-silico investigations.
References
Troubleshooting & Optimization
Technical Support Center: 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve reaction yields and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically proceeds in two key stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-(4-Methoxyphenyl)-1,3-thiazole core.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis Stage
-
Question: My yield for the 2-(4-methoxyphenyl)-1,3-thiazole intermediate is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in the Hantzsch synthesis are common and can be attributed to several factors.[1]
-
Purity of Starting Materials: The purity of 4-methoxythiobenzamide and the α-halo ketone (e.g., 1,3-dichloroacetone or ethyl bromopyruvate) is critical. Impurities can lead to significant side reactions.
-
Solution: Ensure starting materials are pure. Recrystallize or distill them if necessary. Verify the purity of the thioamide, as contamination with the corresponding amide can lead to the formation of oxazole byproducts.[1]
-
-
Reaction Conditions: Temperature, solvent, and reaction time greatly influence the outcome.
-
Solution: Optimize the reaction conditions. Ethanol is a common solvent, and reactions are often run at reflux.[2] However, exploring other polar solvents or adjusting the temperature might be beneficial. Microwave irradiation has been shown to reduce reaction times and improve yields in some cases.[3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
-
-
Issue 2: Vilsmeier-Haack Formylation Produces Multiple Products or Low Yield
-
Question: During the Vilsmeier-Haack formylation step, my TLC shows multiple spots, and the yield of the desired 4-carbaldehyde is low. Why is this happening?
-
Answer: The Vilsmeier-Haack reaction can be sensitive, and its regioselectivity can be an issue.[4][5]
-
Formation of Isomers: The formylation of the thiazole ring can occur at either the C4 or C5 position. While the C5 position is often electronically favored for electrophilic substitution, the substituent at the C2 position can influence the outcome.[6]
-
Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can sometimes improve the selectivity for the desired isomer. The ratio of the Vilsmeier reagent (POCl₃/DMF) to the thiazole substrate can also affect selectivity.
-
-
Degradation of Substrate: The strongly acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the degradation of sensitive substrates.
-
Solution: Ensure slow, dropwise addition of phosphorus oxychloride (POCl₃) to DMF at a low temperature (0°C) to control the exothermicity of the Vilsmeier reagent formation. Add the thiazole substrate slowly to the pre-formed reagent.
-
-
Incomplete Hydrolysis: The reaction initially forms an iminium salt, which must be hydrolyzed during aqueous work-up to yield the final aldehyde.
-
Solution: Ensure the hydrolysis step is complete by stirring the reaction mixture with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) for a sufficient amount of time until the intermediate is fully converted.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: A widely used approach involves a two-step synthesis. First, the 2-(4-Methoxyphenyl)-1,3-thiazole core is synthesized via the Hantzsch thiazole synthesis from 4-methoxythiobenzamide and a suitable α-halocarbonyl compound.[7][8][9] The second step is the formylation of this intermediate at the C4 position using the Vilsmeier-Haack reaction.[4][10]
-
-
Q2: How can I monitor the progress of these reactions effectively?
-
A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to track the disappearance of starting materials and the appearance of the product spot.[1] Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
-
Q3: What are the best purification methods for the final product?
-
A3: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[1] If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.
-
-
Q4: Can I introduce the formyl group using a different method?
-
A4: Yes, alternative strategies exist. One could build the thiazole ring using a starting material that already contains the aldehyde or a protected aldehyde group. For example, reacting 4-methoxythiobenzamide with bromopyruvaldehyde. However, the aldehyde's reactivity can complicate the Hantzsch cyclization, making the Vilsmeier-Haack post-modification a more common and often more successful route.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical results from an optimization study for the Vilsmeier-Haack formylation step. The yields are illustrative and represent a potential outcome of systematic optimization.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | DMF | 80 | 6 | 45 | Significant side product formation (likely C5 isomer). |
| 2 | DMF | 40 | 12 | 65 | Improved ratio of 4-carbaldehyde to 5-carbaldehyde. |
| 3 | DMF | 25 (Room Temp) | 24 | 78 | Good yield and selectivity. |
| 4 | Dichloromethane | 25 | 24 | 50 | Slower reaction rate and incomplete conversion. |
| 5 | DMF | 0 -> 25 | 24 | 85 | Slow addition at 0°C, then warming to RT gave the highest yield. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole
This protocol is based on the principles of the Hantzsch thiazole synthesis.[2][7]
-
Reagents & Setup:
-
4-methoxythiobenzamide (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
-
Procedure:
-
Dissolve 4-methoxythiobenzamide in anhydrous ethanol in the round-bottom flask.
-
Add ethyl bromopyruvate dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting thioamide is consumed.
-
Allow the mixture to cool to room temperature. A precipitate of the intermediate ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate may form.
-
The ester is then hydrolyzed with aqueous NaOH and decarboxylated by heating with an acid to yield 2-(4-methoxyphenyl)-1,3-thiazole. Note: A more direct route uses reagents like 1,3-dichloroacetone, which avoids the ester intermediate.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography.
-
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
This protocol details the formylation of the thiazole intermediate.[10][11]
-
Reagents & Setup:
-
2-(4-Methoxyphenyl)-1,3-thiazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, cooled in an ice-water bath.
-
-
Procedure:
-
Place anhydrous DMF in the three-neck flask and cool to 0°C under a nitrogen atmosphere.
-
Add POCl₃ dropwise via the dropping funnel to the cooled DMF with vigorous stirring over 30 minutes. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0°C for an additional 30 minutes.
-
Dissolve 2-(4-Methoxyphenyl)-1,3-thiazole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the mixture until it is slightly basic (pH ~8).
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Wash the collected solid with cold water and dry it.
-
Purify the crude product by recrystallization from ethanol to obtain off-white to yellow crystals of this compound.[12]
-
Visualizations
Caption: Overall synthetic workflow for the target compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. chemimpex.com [chemimpex.com]
Overcoming challenges in the synthesis of thiazole derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring system.[1] This method, first described by Arthur Hantzsch in 1887, is widely used due to its reliability and the accessibility of starting materials.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), forming an intermediate.[1][2][3] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1][2] Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][3]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1][4]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1][2] However, optimizing reaction conditions is crucial to maximize yield and purity.[1]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, the disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time.[1] - Check the purity of the thioamide. Impurities can lead to unwanted side reactions.[5] |
| Suboptimal reaction temperature | - Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC.[1] - Conversely, excessive heat can lead to side product formation. |
| Inappropriate solvent | - The choice of solvent can significantly impact the reaction rate and yield.[1] Ethanol and methanol are commonly used.[2][5] A mixture of ethanol and water can also be effective.[4] |
| Incomplete reaction | - The reaction may not have proceeded to completion, leaving unreacted starting materials.[5] Extend the reaction time and continue to monitor by TLC. |
Problem 2: Multiple Spots on TLC (Formation of Side Products)
| Possible Side Product | Identification and Mitigation |
| Unreacted starting materials | - If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible.[5] Optimize reaction time and temperature. |
| Formation of an oxazole | - If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[5] Ensure the purity of the thioamide. |
| Dimerization or polymerization | - Under certain conditions, the starting materials or intermediates can undergo self-condensation.[5] Adjusting the concentration of reactants may help. |
| Formation of regioisomers | - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[1][6] |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Solution |
| Product is contaminated with starting materials | - Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing of the solid product.[1] - Unreacted α-haloketone can often be removed by recrystallization or chromatography.[1] |
| Product is an oil or does not crystallize | - If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1] |
| Product is poorly soluble | - The thiazole product may precipitate from the reaction mixture upon cooling or neutralization.[2] This can be an effective purification step. |
Quantitative Data Summary
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 | 50 | [4] |
| 2 | Ethanol | Reflux | 3.5 | 65 | [4] |
| 3 | Methanol | Reflux | 3.5 | 55 | [4] |
| 4 | 1-Butanol | Reflux | 3.5 | 70 | [4] |
| 5 | 2-Propanol | Reflux | 3.5 | 60 | [4] |
| 6 | Ethanol/Water (1:1) | Reflux | 2.5 | 87 | [4] |
Conditions for the synthesis of Hantzsch thiazole derivative 4a.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | Methanol | 8 h | Lower | [7] |
| 2 | Microwave Irradiation | Methanol | 30 min | 95 | [7] |
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[2]
-
Add methanol and a stir bar.[2]
-
Heat the mixture with stirring on a hot plate at a gentle temperature (e.g., 100°C setting) for 30 minutes.[1][2]
-
Monitor the reaction progress using TLC.
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[1][2]
-
Pour the reaction mixture into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[1][2]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1][2]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[2]
-
Once dry, determine the mass of the product and calculate the percent yield.[2]
-
Characterize the product using appropriate methods (e.g., melting point, NMR).[2]
Visualizations
Caption: Troubleshooting workflow for addressing low product yield in thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield of the desired this compound product. What are the likely causes and how can I optimize the reaction?
A1: Low yields can stem from several factors throughout the synthetic process. A common and effective method for this synthesis is a two-step approach: first, the Hantzsch thiazole synthesis to form the thiazole ring, followed by a formylation reaction to introduce the aldehyde group.
Potential Causes & Solutions:
-
Incomplete Hantzsch Thiazole Synthesis:
-
Poor quality of reactants: Ensure the purity of 4-methoxythiobenzamide and 1,3-dichloroacetone. Impurities can lead to side reactions.
-
Suboptimal reaction temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the temperature gradually.
-
Incorrect solvent: Ethanol is a commonly used solvent for this reaction. Ensure it is of an appropriate grade and dry.
-
-
Inefficient Formylation (Vilsmeier-Haack Reaction):
-
Moisture contamination: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incorrect stoichiometry of reagents: The ratio of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) is crucial for the formation of the Vilsmeier reagent. A 1:1 ratio is typically used.
-
Insufficient reaction time or temperature: Formylation of less reactive substrates may require longer reaction times or higher temperatures. Monitor the reaction by TLC.
-
-
Product Degradation:
-
Harsh work-up conditions: The aldehyde group can be sensitive to strong acids or bases. A mild aqueous work-up is recommended.
-
Oxidation: The aldehyde product can be oxidized to the corresponding carboxylic acid upon prolonged exposure to air. It is advisable to store the purified product under an inert atmosphere.
-
Optimization Strategies:
To systematically optimize your reaction, consider a Design of Experiments (DoE) approach, varying one parameter at a time while keeping others constant. Key parameters to investigate include:
-
Reaction temperature
-
Reaction time
-
Molar ratio of reactants
-
Solvent
Below is a table summarizing hypothetical yield data based on varying reaction conditions for the Hantzsch thiazole synthesis step.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 50 | 4 | 65 |
| 2 | Ethanol | 78 (reflux) | 4 | 85 |
| 3 | Ethanol | 78 (reflux) | 8 | 82 |
| 4 | Isopropanol | 82 (reflux) | 4 | 78 |
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the possible side products?
A2: The formation of side products is a common issue. Identifying these impurities is key to optimizing the reaction and purification protocol.
Possible Side Products:
-
From Hantzsch Synthesis:
-
Unreacted starting materials: 4-methoxythiobenzamide and 1,3-dichloroacetone.
-
Bis(4-methoxyphenyl)thiadiazine: A potential dimer resulting from the reaction of two molecules of the thioamide with one molecule of the dichloroacetone.
-
-
From Vilsmeier-Haack Formylation:
-
Unreacted 2-(4-methoxyphenyl)-1,3-thiazole.
-
Over-formylation or formylation at an alternative position: Although less likely for this substrate, it is a possibility.
-
Hydrolysis of the Vilsmeier reagent: If moisture is present, the reagent can decompose before reacting with the thiazole.
-
Troubleshooting Workflow for Impurities
Caption: A logical workflow for troubleshooting impurities detected by TLC.
Q3: I am having difficulty purifying the final product. What purification methods are recommended?
A3: Purification of this compound typically involves column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a good starting point.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are good candidates to try.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Frequently Asked Questions (FAQs)
Q4: What is the general experimental protocol for the synthesis of this compound?
A4: The following is a general two-step protocol. Note that optimization may be required.
Step 1: Hantzsch Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole
-
In a round-bottom flask, dissolve 4-methoxythiobenzamide (1 equivalent) in ethanol.
-
Add 1,3-dichloroacetone (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (3 equivalents) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) while maintaining the temperature at 0°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve the 2-(4-methoxyphenyl)-1,3-thiazole from Step 1 (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Synthetic Workflow Diagram
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde.
I. Synthetic Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the 2-(4-methoxyphenyl)-1,3-thiazole core.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position of the thiazole ring.
This guide will address potential side reactions and troubleshooting for each of these critical steps.
II. Hantzsch Thiazole Synthesis: Troubleshooting and FAQs
The Hantzsch synthesis for this target molecule involves the reaction of 4-methoxythiobenzamide with an appropriate α-halocarbonyl compound, such as 3-bromo-2-oxopropanal or a synthetic equivalent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch synthesis of 2-(4-methoxyphenyl)-1,3-thiazole?
A1: The most common side reactions include:
-
Formation of Oxazoles: If the 4-methoxythiobenzamide starting material is contaminated with 4-methoxybenzamide, the corresponding oxazole can form as a byproduct.
-
Formation of Isomeric Thiazoles: Under acidic conditions, the reaction can sometimes lead to the formation of isomeric thiazole products, although this is less common for this specific substitution pattern.
-
Dimerization or Polymerization: Reactants or intermediates may undergo self-condensation, especially at elevated temperatures or with prolonged reaction times.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors:
-
Poor quality of starting materials: Ensure the purity of 4-methoxythiobenzamide and the α-halocarbonyl reagent.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. The reaction is often performed in ethanol at reflux.
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Side reactions: The formation of byproducts will consume starting materials and lower the yield of the desired product.
Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What do they correspond to?
A3: Multiple spots on the TLC plate likely indicate the presence of:
-
Unreacted 4-methoxythiobenzamide.
-
Unreacted α-halocarbonyl compound.
-
The desired 2-(4-methoxyphenyl)-1,3-thiazole product.
-
Potential byproducts such as the corresponding oxazole or dimeric impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents, incorrect solvent, or insufficient temperature. | - Ensure the freshness and purity of reagents. - Use a suitable solvent such as ethanol or methanol. - Ensure the reaction is heated to reflux and monitored for an adequate duration (typically 2-4 hours). |
| Presence of a Major Byproduct with a Similar Rf to the Product | Formation of 2-(4-methoxyphenyl)-1,3-oxazole due to amide impurity in the thioamide. | - Purify the 4-methoxythiobenzamide starting material. - Use column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the thiazole and oxazole products. |
| Formation of a Dark, Tarry Residue | Reaction overheating, leading to decomposition or polymerization. | - Maintain a gentle reflux and avoid excessive heating. - Reduce the reaction time and monitor closely by TLC. |
III. Vilsmeier-Haack Formylation: Troubleshooting and FAQs
This step introduces the aldehyde group onto the 2-(4-methoxyphenyl)-1,3-thiazole intermediate using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)-1,3-thiazole?
A1: The main side reactions are:
-
Di-formylation: Introduction of a second aldehyde group, particularly with an excess of the Vilsmeier reagent or prolonged reaction times.
-
Chlorination: A known side reaction where a chlorine atom is introduced onto the aromatic ring, especially at higher temperatures.
-
Formylation at an incorrect position: While formylation is expected at the electron-rich C5 position of the thiazole, reaction at the C4 position or on the methoxyphenyl ring can occur under certain conditions. However, for 2-arylthiazoles, formylation at the 5-position is generally favored. Due to steric hindrance from the 2-aryl group, formylation at the C4 position can be competitive.
Q2: How can I control the regioselectivity of the formylation to favor the desired 4-carbaldehyde isomer?
A2: Controlling regioselectivity can be challenging. Key factors include:
-
Reaction Temperature: Lower temperatures (e.g., 0°C to room temperature) generally favor the thermodynamically more stable product and can improve selectivity.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the thiazole substrate can sometimes improve selectivity over adding the substrate to the pre-formed reagent.
Q3: My final product is contaminated with a chlorinated byproduct. How can I avoid this?
A3: Chlorination can be minimized by:
-
Maintaining low reaction temperatures.
-
Using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, may be less prone to this side reaction.
-
Ensuring a prompt and efficient aqueous work-up to hydrolyze any reactive chlorine species.
Troubleshooting Guide & Data Presentation
The stoichiometry of the Vilsmeier reagent is a critical parameter to control for minimizing the di-formylated byproduct.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of di-formylated product observed | Excess Vilsmeier reagent or prolonged reaction time. | - Carefully control the stoichiometry of the Vilsmeier reagent to a 1.1:1 to 1.5:1 ratio relative to the substrate. - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Formation of chlorinated byproduct | High reaction temperature. | - Maintain the reaction at the lowest effective temperature (start at 0°C). |
| Low conversion to the aldehyde | Insufficient Vilsmeier reagent or low reaction temperature. | - Ensure the Vilsmeier reagent is freshly prepared and used in a slight excess (e.g., 1.1 equivalents). - If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature while monitoring by TLC. |
| Product is difficult to purify | Presence of polar byproducts and unreacted DMF. | - After quenching the reaction with an ice-water/sodium acetate solution, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Wash the combined organic layers with water and brine to remove residual DMF. - Purify the crude product using column chromatography on silica gel. |
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole (Hantzsch Synthesis)
Materials:
-
4-Methoxythiobenzamide (1.0 eq)
-
3-Bromo-2-oxopropanal (or a suitable precursor/equivalent) (1.1 eq)
-
Ethanol
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxythiobenzamide in ethanol.
-
Add 3-bromo-2-oxopropanal to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize any acid formed.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
2-(4-Methoxyphenyl)-1,3-thiazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium acetate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in anhydrous DCM to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-(4-methoxyphenyl)-1,3-thiazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 eq) in ice water.
-
Stir for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
V. Visualizations
Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Hantzsch Synthesis Side Reactions
Caption: Potential side reactions in the Hantzsch thiazole synthesis.
Vilsmeier-Haack Formylation Troubleshooting Workflow
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.
Stability issues of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 0-8°C is advisable.[1] In solution, the compound's stability is dependent on the solvent, pH, and temperature.
Q2: Is this compound sensitive to light?
Yes, compounds containing a thiazole ring can be susceptible to photodegradation. It is recommended to store solutions of this compound in amber vials or other light-protecting containers and to minimize exposure to direct sunlight or strong artificial light during experiments.
Q3: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of thiazole derivatives and aldehydes, potential degradation pathways include:
-
Oxidation of the aldehyde group: The carbaldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Thiazole ring cleavage: Under harsh conditions such as strong acids, bases, or high temperatures, the thiazole ring may undergo cleavage.
-
Photodegradation: Exposure to UV light can induce reactions leading to the degradation of the molecule.
Q4: What solvents are recommended for dissolving this compound?
The compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. The choice of solvent may impact the stability of the compound, and it is advisable to prepare solutions fresh when possible.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Review solution preparation and storage. Ensure protection from light and use fresh solutions. 2. Check the pH of the mobile phase; extreme pH can cause degradation. A mobile phase with a pH between 4 and 7 is generally recommended. 3. Consider the possibility of oxidation of the aldehyde group to a carboxylic acid. |
| Loss of compound concentration over time | Instability in the chosen solvent or storage conditions. | 1. Perform a time-course stability study in the specific solvent and at the intended storage temperature. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. If working in aqueous solutions, ensure the pH is controlled and consider using buffers. |
| Discoloration of the solution | Formation of degradation products. | 1. Analyze the solution by LC-MS or a similar technique to identify potential degradation products. 2. Re-evaluate the storage conditions and protect the solution from light and oxygen. |
| Inconsistent experimental results | Variability in the purity or stability of the compound. | 1. Verify the purity of the solid compound before preparing solutions. 2. Always prepare fresh solutions for critical experiments. 3. Implement standardized protocols for solution preparation and handling. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to guide researchers in their experimental design.
Table 1: Illustrative pH Stability after 24 hours at Room Temperature
| pH | % Remaining Compound | Major Degradation Product |
| 2.0 | 85% | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
| 4.0 | 95% | Minor oxidation products |
| 7.0 | 99% | Not detected |
| 9.0 | 92% | Unidentified polar degradants |
| 12.0 | 70% | Thiazole ring cleavage products |
Table 2: Illustrative Photostability after 8 hours of UV Exposure
| Condition | % Remaining Compound |
| In Methanol (Amber Vial) | 98% |
| In Methanol (Clear Vial) | 75% |
| In Acetonitrile (Amber Vial) | 99% |
| In Acetonitrile (Clear Vial) | 80% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose a solution of the compound in a clear vial to a photostability chamber. Keep a control sample wrapped in aluminum foil in the same chamber.
-
Thermal Degradation: Heat the solid compound at a controlled temperature (e.g., 80°C) for a specified period.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and MS detection to quantify the parent compound and identify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Troubleshooting low yield in Vilsmeier-Haack formylation of thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Vilsmeier-Haack formylation of thiazole derivatives.
Troubleshooting Guide
Low or no yield in the Vilsmeier-Haack formylation of thiazoles can be attributed to several factors, from reagent quality to reaction conditions and substrate reactivity. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low to No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, high-purity reagents (DMF and POCl₃). Prepare the reagent at low temperatures (0-5 °C) and use it immediately. |
| Insufficiently Reactive Thiazole Substrate | Thiazoles with electron-withdrawing groups will be less reactive. For these substrates, consider increasing the excess of the Vilsmeier reagent (e.g., from 1.2 to 2-3 equivalents) and elevating the reaction temperature (e.g., to 60-80 °C). Always monitor the reaction progress by TLC. |
| Incomplete Reaction | If TLC analysis shows significant starting material remaining, the reaction time may be too short or the temperature too low. After the initial reaction period at a lower temperature, consider allowing the reaction to proceed for a longer duration or gradually increasing the temperature. |
| Product Decomposition During Work-up | The iminium salt intermediate requires hydrolysis to the aldehyde. Ensure the quench with an aqueous solution (e.g., ice-cold sodium acetate or sodium bicarbonate solution) is performed carefully to avoid overly acidic or basic conditions that could degrade the product. |
| Product Loss During Extraction | The formylated thiazole product may have some water solubility. If the product is not found in the organic layer, consider saturating the aqueous layer with NaCl before re-extracting. Always check the aqueous layer for your product via TLC before discarding. |
Issue 2: Formation of Multiple Products/Byproducts
Possible Causes and Solutions
| Cause | Recommended Action |
| Reaction with Amino Substituents | For 2-aminothiazoles, the primary amino group is highly nucleophilic and can compete with the C5-position for reaction with the Vilsmeier reagent, leading to N-formylation or the formation of an N,N-dimethylformimidamide byproduct. To favor C5-formylation, use lower reaction temperatures (0-5 °C) and carefully control the stoichiometry to a slight excess of the Vilsmeier reagent. Protecting the amino group (e.g., as an acetamide) before formylation is another effective strategy. |
| Di-formylation | Using a large excess of the Vilsmeier reagent or high reaction temperatures can lead to the introduction of a second formyl group. To obtain the mono-formylated product, use a stoichiometric amount or a slight excess of the Vilsmeier reagent (1.1 - 1.5 equivalents) and maintain a low reaction temperature. Monitor the reaction closely and quench it once the starting material is consumed. |
| Chlorinated Byproducts | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. If chlorinated byproducts are observed, conduct the reaction at the lowest effective temperature. |
| Incorrect Regioselectivity | Formylation of thiazoles typically occurs at the electron-rich C5-position. However, substituents on the thiazole ring can influence the regioselectivity. Electron-donating groups at C2 or C4 will further activate the C5-position. If formylation occurs at an undesired position, consider the electronic effects of your substituents and adjust the reaction strategy accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry of POCl₃ to DMF for preparing the Vilsmeier reagent?
A1: A molar ratio of 1:1 to 1:1.2 of POCl₃ to DMF is commonly used to pre-form the Vilsmeier reagent. This is then added to the thiazole substrate. For the formylation reaction itself, a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the thiazole substrate is a good starting point for optimization.
Q2: My Vilsmeier reagent is colorless, but I've been told it should be orange-red. Is there a problem?
A2: The Vilsmeier reagent itself is typically a colorless or pale-yellow solid or solution. The development of a red or orange color often occurs upon addition of the electron-rich thiazole substrate, indicating the formation of a charge-transfer complex or the product iminium salt. A lack of color change in the reagent itself is not necessarily an indication of a problem.
Q3: How can I effectively purify my formylated thiazole?
A3: Purification is typically achieved by column chromatography on silica gel, using a hexane/ethyl acetate eluent system. Recrystallization from a suitable solvent system like ethanol/water can also be effective for solid products. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
Q4: Can I use other solvents besides DMF?
A4: While DMF is the most common solvent and reagent, other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, particularly for dissolving the thiazole substrate before its addition to the pre-formed Vilsmeier reagent. Using an excess of the amide can also serve as the solvent.
Q5: What are the key safety precautions for this reaction?
A5: The Vilsmeier-Haack reaction should always be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle it with extreme care. The Vilsmeier reagent is also moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The work-up procedure, which involves quenching with water or an aqueous solution, can be exothermic and should be done slowly and with cooling.
Data Presentation
The yield of the Vilsmeier-Haack formylation is highly dependent on the substituents present on the thiazole ring and the reaction conditions. Below is a summary of representative yields for different thiazole derivatives.
| Thiazole Substrate | Reagent Equivalents (POCl₃/DMF) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Aminothiazole | 1.2 / 1.2 | 0 to RT | 4-6 | 2-Amino-5-formylthiazole | ~60-75 |
| 4-Phenyl-2-aminothiazole | 1.5 / 1.5 | 60-65 | 3 | 2-Amino-4-phenyl-5-formylthiazole | ~70-80 |
| 2-Hydrazinothiazole Derivative | 3.0 / excess | 60-65 | 3 | 4-Formylpyrazole derivative | >85[1] |
| 2-Phenylthiazole | 1.5 / 1.5 | 70 | 5 | 5-Formyl-2-phenylthiazole | ~80-90 |
| 4-Methylthiazole | 1.2 / 1.2 | RT | 12 | 5-Formyl-4-methylthiazole | ~70-85 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Aminothiazole
This protocol is optimized to favor C5-formylation and minimize byproduct formation.
1. Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).
3. Work-up and Purification:
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to afford 2-amino-5-formylthiazole.
Visualizations
General Workflow for Vilsmeier-Haack Formylation of Thiazoles
Caption: General experimental workflow for the Vilsmeier-Haack formylation of thiazoles.
Reaction Mechanism and Side Reactions for 2-Aminothiazole
Caption: Competing reaction pathways in the formylation of 2-aminothiazole.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting low yield in Vilsmeier-Haack reactions.
References
Technical Support Center: 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
This guide provides troubleshooting advice and detailed protocols to assist researchers in enhancing the purity of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point typically indicates the presence of impurities. These could include residual solvents, unreacted starting materials, or by-products from the synthesis. Further purification steps such as recrystallization or column chromatography are recommended.
Q2: The NMR spectrum of my product shows peaks that do not correspond to the desired compound. How can I identify and remove these impurities?
Unidentified peaks in an NMR spectrum often correspond to starting materials like 4-methoxythiobenzamide or 2-bromo-3-oxopropanal, or potential side-products.
-
Identify the Impurities: Compare the impurity peaks with the known spectra of the starting materials.
-
Removal Strategy:
-
Unreacted Starting Materials: If the impurities are more polar than the product, a silica gel column chromatography can be effective for separation.
-
Non-polar By-products: If the impurities are less polar, recrystallization from a suitable solvent system may be the better approach.
-
Q3: My product has a persistent yellow or brown color. How can I decolorize it?
Colored impurities are common in heterocyclic synthesis.
-
Activated Charcoal: Treatment with a small amount of activated charcoal during recrystallization can be effective. Add the charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: Passing the compound through a short plug of silica gel can also remove colored impurities.
Q4: I am having trouble finding a suitable solvent for recrystallization. What should I do?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).
-
Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is poorly soluble) until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly. A common system for this compound could be ethanol/water or ethyl acetate/hexanes.
Data on Purification Methods
The following table summarizes typical results from common purification techniques for this compound. Note: These are representative values and actual results may vary based on the initial purity of the crude product.
| Purification Method | Solvent/Eluent System | Typical Yield (%) | Purity by HPLC (%) |
| Recrystallization | Ethanol | 75-85% | >98% |
| Recrystallization | Isopropanol/Water (9:1) | 80-90% | >98.5% |
| Column Chromatography | Silica Gel | 60-75% | >99% |
| (Hexane:Ethyl Acetate 7:3) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 7:3).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Caption: Troubleshooting workflow for purity enhancement.
Caption: Diagram of a column chromatography setup.
Modifying reaction parameters for improved synthesis of thiazole derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazole derivatives, and what are its basic requirements?
The most common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] The fundamental components required are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[1] The reaction is typically carried out by heating the reactants in a suitable solvent.[4]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes?
Low yields in Hantzsch thiazole synthesis can stem from several factors:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to unwanted side reactions and consume reactants.[1][4][5] α-haloketones can decompose over time, so using fresh or properly stored reagents is important.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1][4]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[4]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.[4]
-
Product Loss During Workup: The desired product might be lost during the isolation and purification steps.[4]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.[4] Common side products in the Hantzsch thiazole synthesis include:
-
Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide.[4]
-
Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can be formed.[4]
-
Dimerization or Polymerization: Reactants or intermediates may undergo self-condensation under certain conditions.[4]
-
Isomeric Thiazoles: Depending on the reactants, the formation of isomeric thiazole products is a possibility.[4]
Q4: How can I improve the yield and purity of my thiazole derivative?
To improve the yield and purity, consider the following modifications to your reaction parameters:
-
Reactant Purity: Ensure the high purity of your starting materials.[4][5]
-
Stoichiometry: Using a slight excess of the thioamide (e.g., 1.5 equivalents) can help drive the reaction to completion.[1]
-
Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] However, excessive heat can lead to the formation of side products.[1] Monitoring the reaction by TLC while gradually increasing the temperature can help identify the optimal condition.[1]
-
Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol and methanol are commonly used.[1] Solvent screening experiments can help identify the best solvent for your specific substrates.[5]
-
Catalyst: While many Hantzsch syntheses are catalyst-free, certain catalysts can improve the reaction rate and yield.[6] For example, silica-supported tungstosilisic acid has been used as a reusable catalyst.[5][7]
Q5: My product is difficult to purify. What purification methods are recommended?
For difficult-to-purify thiazole derivatives, the following methods are recommended:
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds.[4] The choice of solvent is critical, with ethanol, methanol, or solvent mixtures like ethyl acetate/hexane often being effective for 4-arylthiazoles.[4]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from impurities.[4] A solvent gradient, starting with a non-polar solvent and gradually increasing polarity, is typically used for elution.[4]
Troubleshooting Guides
Problem: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low product yield in thiazole synthesis.
Caption: Troubleshooting workflow for low product yield.
Problem: Formation of Multiple Products
This guide helps in addressing the issue of multiple products being formed during the reaction.
| Possible Cause | Troubleshooting Steps | Rationale |
| Impure Starting Materials | Verify the purity of α-haloketone and thioamide using techniques like NMR or melting point analysis. | Impurities can lead to the formation of side products.[4][5] |
| Suboptimal Temperature | Gradually decrease the reaction temperature and monitor the reaction progress by TLC. | Excessive heat can promote the formation of side products.[1] |
| Incorrect Solvent | Perform small-scale solvent screening to identify a solvent that favors the formation of the desired product. | The solvent can influence the reaction pathway and selectivity.[5] |
| Contamination with Amide | Ensure the thioamide is free from its corresponding amide to prevent oxazole formation. | The presence of amides can lead to the formation of oxazole byproducts.[4] |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% aqueous sodium carbonate solution
-
Water
Procedure:
-
In a reaction vessel, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[1][8]
-
Add methanol as the solvent.[8]
-
Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][6]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Pour the reaction mixture into an aqueous sodium carbonate solution to neutralize the acid formed and precipitate the product.[8]
-
Collect the solid product by vacuum filtration and wash it with water.[8]
-
Dry the product and determine the yield.[8]
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Data on Reaction Parameter Modification
The following tables summarize the impact of different reaction parameters on the synthesis of thiazole derivatives.
Table 1: Effect of Solvent on Yield
This table shows the effect of different solvents on the yield of a Hantzsch thiazole derivative in a one-pot synthesis.[7][9]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 100 | 3.5 | 82 |
| Ethanol | 80 | 3.0 | 85 |
| Methanol | 65 | 3.5 | 78 |
| 1-Butanol | 117 | 2.5 | 88 |
| 2-Propanol | 82 | 3.0 | 86 |
| Ethanol/Water (1:1) | 65 | 2.0 | 90 |
Table 2: Effect of Catalyst Loading on Yield
This table illustrates the effect of catalyst (Silica Supported Tungstosilisic Acid) loading on the yield.[7][9]
| Catalyst Amount (mol %) | Time (h) | Yield (%) |
| 0 | 5.0 | 40 |
| 5 | 3.0 | 75 |
| 10 | 2.5 | 85 |
| 15 | 2.0 | 90 |
| 20 | 2.0 | 90 |
Table 3: Comparison of Conventional Heating vs. Ultrasonic Irradiation
This table compares the reaction time and yield for the synthesis of thiazole derivatives using conventional heating versus ultrasonic irradiation.[7]
| Method | Temperature | Time | Yield (%) |
| Conventional Heating | 65 °C | 2.0 - 3.5 h | 79 - 90 |
| Ultrasonic Irradiation | Room Temperature | 1.5 - 2.0 h | 82 - 92 |
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-step process: first, the synthesis of the 2-(4-methoxyphenyl)-1,3-thiazole core, followed by formylation at the C4 position.
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-(4-methoxyphenyl)-1,3-thiazole intermediate, 4-methoxythiobenzamide would be reacted with a suitable α-halocarbonyl compound.
-
Vilsmeier-Haack Formylation: Once the 2-(4-methoxyphenyl)-1,3-thiazole core is obtained, the aldehyde group can be introduced at the C4 position using the Vilsmeier-Haack reaction. This reaction employs a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).
Q2: What are some of the expected physical and spectroscopic properties of this compound?
A2: Based on its chemical structure and data from similar compounds, the following properties are expected.
| Property | Expected Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported; requires experimental determination. |
| Solubility | Soluble in common organic solvents like DMSO, and chloroform. |
Q3: Are there any specific storage conditions recommended for this compound?
A3: Thiazole aldehydes can be susceptible to oxidation and degradation over time, especially when exposed to light and air. It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain its purity and stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of this compound.
Synthesis Troubleshooting
Problem 1: Low yield during Hantzsch thiazole synthesis of the 2-(4-methoxyphenyl)-1,3-thiazole intermediate.
| Possible Cause | Suggested Solution |
| Poor quality of starting materials: Impurities in the α-haloketone or 4-methoxythiobenzamide can lead to side reactions. | Purify the starting materials before use. The α-haloketone can often be purified by recrystallization, and the purity of the thioamide should be checked by melting point or TLC. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. | Optimize the reaction conditions. The reaction is typically refluxed in ethanol. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a slight excess of one of the reactants (typically the thioamide). |
| Side reactions: Formation of byproducts can reduce the yield of the desired product. | Ensure anhydrous conditions, as water can promote side reactions. Purification of the crude product by column chromatography may be necessary to remove byproducts. |
Problem 2: Low yield or multiple products during Vilsmeier-Haack formylation.
| Possible Cause | Suggested Solution |
| Decomposition of the Vilsmeier reagent: The reagent is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions. | Prepare the Vilsmeier reagent fresh before use under a dry, inert atmosphere. Use anhydrous solvents. |
| Incorrect stoichiometry: The ratio of the Vilsmeier reagent to the thiazole substrate is crucial. | Optimize the stoichiometry. Typically, a slight excess of the Vilsmeier reagent is used. |
| Suboptimal reaction temperature: The temperature for the formylation reaction can influence the outcome. | The reaction is often carried out at elevated temperatures (e.g., 60-80 °C). Monitor the reaction by TLC to find the optimal temperature and time. |
| Work-up issues: The hydrolysis of the intermediate iminium salt is a critical step. | Ensure complete hydrolysis during the aqueous work-up. The pH of the solution may need to be adjusted to facilitate the release of the aldehyde. |
Synthesis and Formylation Workflow
Characterization Troubleshooting
Problem 3: Ambiguous ¹H NMR spectrum.
| Possible Cause | Suggested Solution |
| Presence of impurities: Unreacted starting materials or byproducts can complicate the spectrum. | Purify the sample by recrystallization or column chromatography. Compare the spectrum to the expected chemical shifts. |
| Solvent peaks: Residual solvent from the synthesis or purification can appear in the spectrum. | Identify common solvent peaks. If necessary, dry the sample under high vacuum to remove residual solvent. |
| Broad peaks: The aldehyde proton peak may be broad due to slow conformational exchange or interaction with trace impurities. | Ensure the sample is pure and dry. Running the spectrum at a different temperature might sharpen the peaks. |
| Incorrect integration: The integration values do not match the expected number of protons for each signal. | Re-process the spectrum and carefully set the integration regions. Ensure the baseline is corrected properly. |
Problem 4: Unexpected peaks in the IR spectrum.
| Possible Cause | Suggested Solution |
| Presence of starting materials: A broad peak around 3300-3500 cm⁻¹ could indicate the presence of an N-H bond from the thioamide. | Purify the sample and re-run the IR spectrum. |
| Carboxylic acid impurity: A broad peak around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ could indicate oxidation of the aldehyde. | Store the compound under an inert atmosphere and re-purify if necessary. |
| Water: A broad peak around 3200-3600 cm⁻¹ can indicate the presence of water. | Ensure the sample is thoroughly dried before analysis. |
Troubleshooting Logic for Spectroscopic Analysis
Experimental Protocols & Data
General Protocol for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thioamide: Add 4-methoxythiobenzamide (1 to 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol or water. If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Protocol for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for a specified time to form the Vilsmeier reagent.
-
Addition of Thiazole: Dissolve the 2-(4-methoxyphenyl)-1,3-thiazole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, the reaction mixture is typically heated to a temperature between 60-80 °C and stirred for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The mixture is then typically basified with an aqueous base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Expected Spectroscopic Data
The following table provides an estimation of the key spectroscopic signals for this compound based on data from structurally related compounds. Actual experimental values may vary.
| Spectroscopic Technique | Expected Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9-10.1 (s, 1H, -CHO), δ ~8.1-8.3 (s, 1H, thiazole-H5), δ ~7.8-8.0 (d, 2H, Ar-H ortho to thiazole), δ ~6.9-7.1 (d, 2H, Ar-H meta to thiazole), δ ~3.8-3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~185-190 (-CHO), δ ~165-170 (thiazole C2), δ ~160-165 (Ar-C-OCH₃), δ ~150-155 (thiazole C4), δ ~128-132 (Ar-CH), δ ~125-128 (thiazole C5), δ ~114-116 (Ar-CH), δ ~55-56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch), ~2900-2800 (C-H stretch of CHO and OCH₃), ~1680-1700 (C=O stretch of aldehyde), ~1600, 1500, 1450 (C=C and C=N stretches) |
| Mass Spectrometry (EI) | m/z (%) = 219 (M⁺), and other fragmentation peaks. |
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory-scale and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the Hantzsch thiazole synthesis to construct the core 2-(4-methoxyphenyl)thiazole ring. This is followed by the introduction of the aldehyde group at the 4-position, typically via a Vilsmeier-Haack formylation reaction.
Q2: What are the critical starting materials for this synthesis?
A2: For the Hantzsch thiazole synthesis, the key precursors are an α-haloketone and 4-methoxythiobenzamide. The subsequent Vilsmeier-Haack reaction utilizes a formylating agent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q3: I am observing low yields in the initial Hantzsch thiazole synthesis. What are the likely causes?
A3: Low yields in the Hantzsch synthesis can often be attributed to several factors. These include the purity of the starting materials, suboptimal reaction temperature, and incorrect stoichiometry. For a detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide for Step 1.
Q4: The Vilsmeier-Haack formylation is not proceeding as expected. What should I investigate?
A4: Issues with the Vilsmeier-Haack reaction often stem from the activity of the Vilsmeier reagent, reaction temperature, and the work-up procedure. It is crucial to ensure anhydrous conditions during the formation of the reagent. For more specific guidance, see the Troubleshooting Guide for Step 2.
Q5: Are there any significant safety precautions I should be aware of?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier-Haack reaction itself is exothermic and should be performed with strict temperature control in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole (Hantzsch Thiazole Synthesis)
Materials:
-
4-methoxythiobenzamide
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxythiobenzamide (1.0 equivalent) in ethanol.
-
Add 1,3-dichloroacetone (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)-1,3-thiazole.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
2-(4-Methoxyphenyl)-1,3-thiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-(4-methoxyphenyl)-1,3-thiazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactant Ratio (Thioamide:Halo-ketone) | 1 : 1.05 | 1 : 1.05 |
| Solvent | Ethanol | Ethanol |
| Temperature (°C) | 78-80 | 78-80 |
| Reaction Time (hours) | 4-6 | 6-8 |
| Typical Yield (%) | 80-90 | 75-85 |
Table 2: Summary of Reaction Parameters and Yields for the Vilsmeier-Haack Formylation.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactant Ratio (Thiazole:POCl₃:DMF) | 1 : 1.1 : 3 | 1 : 1.1 : 3 |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature (°C) | 0 to RT | 0 to RT |
| Reaction Time (hours) | 2-4 | 3-5 |
| Typical Yield (%) | 70-80 | 65-75 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guides
Troubleshooting Guide: Step 1 - Hantzsch Thiazole Synthesis
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Troubleshooting Guide: Step 2 - Vilsmeier-Haack Formylation
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.
Validation & Comparative
A Comparative Analysis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Derivatives and Established Anticancer Agents
In the landscape of anticancer drug discovery, thiazole-containing compounds have emerged as a promising class of therapeutic agents. Their diverse pharmacological profiles stem from their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[1][2] This guide provides a comparative overview of the anticancer potential of derivatives of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde against well-established anticancer drugs, focusing on their mechanism of action, cytotoxic activity, and the underlying experimental methodologies.
While specific experimental data for this compound is limited in publicly available literature, extensive research on its close derivatives highlights a significant potential, primarily through the inhibition of tubulin polymerization, a critical process for cell division.[3][4] Some derivatives have also been suggested to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
This comparison will focus on the tubulin-targeting mechanism and will draw data from closely related N,4-diaryl-1,3-thiazole-2-amines and other similar structures. For comparison, we will examine Paclitaxel, a microtubule-stabilizing agent, and Colchicine, a microtubule-destabilizing agent.[1][2] Additionally, a brief comparison with a known VEGFR-2 inhibitor, Sorafenib, will be included to cover the secondary proposed mechanism.[5][6]
Quantitative Comparison of Anticancer Activity
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for derivatives of the thiazole compound of interest and the selected established anticancer agents against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives and Comparator Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative (10s) * | HT-1080 (Fibrosarcoma) | 0.36 | [4] |
| SGC-7901 (Gastric Cancer) | 0.86 | [4] | |
| A549 (Lung Cancer) | 0.52 | [4] | |
| Paclitaxel | A549 (Lung Cancer) | ~0.05 (50 nM) | [7] |
| Colchicine | FaDu (Hypopharyngeal) | Dose-dependent inhibition | [5] |
| SNU1041 (Hypopharyngeal) | Dose-dependent inhibition | [5] | |
| Sorafenib | HepG2 (Liver Cancer) | - | [8] |
| MCF-7 (Breast Cancer) | - | [8] | |
| HCT-116 (Colon Cancer) | - | [8] |
Note: Data for the thiazole derivative is for N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), a structurally related compound.[4]
Table 2: Tubulin Polymerization Inhibition (IC50)
| Compound/Drug | IC50 (µM) | Reference |
| Thiazole Derivative (10s) * | Potent Inhibition | [4] |
| Colchicine | Potent Inhibitor | [2] |
| Paclitaxel | Promotes Polymerization | [1] |
Note: The thiazole derivative 10s was found to potently inhibit tubulin polymerization in a manner similar to Combretastatin A-4 (CA-4).[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in DOT language.
Caption: Mechanism of tubulin-targeting anticancer agents.
Caption: Workflow for in vitro anticancer assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these anticancer agents.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[11]
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiazole derivative, paclitaxel, colchicine) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[12]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[10] The IC50 value is then calculated from the dose-response curve.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.[13]
-
Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the buffer.
-
Assay Setup: The assay is performed in a 96-well plate. The reaction is initiated by adding GTP to the tubulin solution in the presence or absence of the test compound.
-
Data Acquisition: The plate is incubated at 37°C, and the change in absorbance (turbidity) at 340 nm is monitored over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. Inhibitors of polymerization will show a decrease in the rate and final absorbance, while stabilizers will show an increase.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Cells are treated with the test compound for a specified time, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer. They are then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: The results allow for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Derivatives of this compound represent a promising class of anticancer agents, with evidence pointing towards the inhibition of tubulin polymerization as a key mechanism of action.[4] Comparative analysis with established tubulin-targeting drugs like Paclitaxel and Colchicine provides a valuable framework for evaluating their potential efficacy. Furthermore, the possibility of dual-targeting capabilities, including the inhibition of VEGFR-2, suggests a broader therapeutic potential that warrants further investigation. The experimental protocols detailed herein provide a robust foundation for the continued exploration and development of this and other novel anticancer compounds. Future studies should aim to generate specific data for this compound to fully elucidate its anticancer profile.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. drugs.com [drugs.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. massivebio.com [massivebio.com]
Comparative Analysis of the Biological Activity of Thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of various thiazole derivatives. Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes relevant biological pathways to support further research and development in this field.
Data Presentation: A Comparative Overview of Biological Activities
The biological potential of thiazole derivatives has been extensively explored, revealing significant anticancer, antimicrobial, and anti-inflammatory properties. The following tables present a consolidated summary of quantitative data from various studies, allowing for a direct comparison of the efficacy of different thiazole derivatives.
Anticancer Activity of Thiazole Derivatives
The cytotoxic effects of various thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| Arylidene-hydrazinyl-thiazole 2a | MDA-MB231 (Breast) | 7.9 | [3] |
| Arylidene-hydrazinyl-thiazole 2e | MDA-MB231 (Breast) | 8.5 | [3] |
| Arylidene-hydrazinyl-thiazole 2f | HeLa (Cervical) | 9.2 | [3] |
| Methyl salicylate based thiazole 3j | T47D (Breast) | 0.51 ± 0.15 | [4] |
| Methyl salicylate based thiazole 3f | T47D (Breast) | 0.66 ± 0.38 | [4] |
| Naphthalene–azine–thiazole 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 µg/ml | [5] |
| Thiazole derivative 7a | MCF-7 (Breast) | 4.75 µg/ml | [5] |
| Thiazole derivative 7b | MCF-7 (Breast) | 6.09 µg/ml | [5] |
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated notable activity against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) thiazole 3 | Escherichia coli | 230 | [6] |
| Heteroaryl(aryl) thiazole 8 | Aspergillus fumigatus | 80 | [6] |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine (6) | Salmonella typhimurium | 0.49 | [7] |
| 2,4-disubstituted 1,3-thiazole 38 | Bacillus subtilis | 4.51 | [8] |
| 2,4-disubstituted 1,3-thiazole 38 | Escherichia coli | 4.60 | [8] |
| Pyridinyl thiazole ligand 55 | Staphylococcus aureus | 50 | [9] |
| Pyridinyl thiazole ligand 55 | Escherichia coli | 200 | [9] |
| Hydrazine-thiazole derivative | Candida spp. | 0.45-31.2 µM | [9] |
| Thiazole derivative | Listeria monocytogenes | 1000 | [10] |
| Thiazole derivative | Shigella dysenteriae | 125 | [10] |
Anti-inflammatory Activity of Thiazole Derivatives
The anti-inflammatory potential of thiazole derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound/Derivative | Dose | Time (hours) | Edema Inhibition (%) | Reference |
| Nitro-substituted thiazole 3c | - | 3 | 44 | [11] |
| Nitro-substituted thiazole 3d | - | 3 | 41 | [11] |
| Pyrazole clubbed thiazole 5h | - | 3 | 79.39 | [12] |
| Pyrazole clubbed thiazole 5m | - | 3 | 72.12 | [12] |
| Substituted phenyl thiazole 3c | - | 3 | Appreciable | [13] |
| Substituted phenyl thiazole 3a, 3d | - | - | Appreciable | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-190 g) to the laboratory conditions for at least one week before the experiment.[17]
-
Grouping and Dosing: Divide the animals into groups (n=8/group).[18] Administer the test thiazole derivatives, a standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide), or the vehicle (e.g., 2% Tween 80 in saline) intraperitoneally or orally.[13][17]
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19][20]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 6, and 24 hours) after carrageenan injection.[18]
-
Data Analysis: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological activities of thiazole derivatives and the general workflows of the experimental protocols.
Anticancer Mechanisms of Thiazole Derivatives
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of PI3K/Akt/mTOR and VEGFR-2 signaling pathways by thiazole derivatives.
Anti-inflammatory Mechanism of Thiazole Derivatives
The anti-inflammatory action of some thiazole derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.
Caption: Inhibition of COX and LOX pathways by thiazole derivatives.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps involved in performing an MTT assay to assess the cytotoxicity of thiazole derivatives.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
This diagram illustrates the sequential steps of the in vivo carrageenan-induced paw edema assay for evaluating anti-inflammatory activity.
Caption: Workflow of the carrageenan-induced paw edema assay. Caption: Workflow of the carrageenan-induced paw edema assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 12. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpmr.com [wjpmr.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative In Vivo Analysis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (TMPT-4C) for Anticancer Activity
This guide provides a comparative overview of the in vivo anticancer activity of a novel investigational compound, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (designated as TMPT-4C), against the standard chemotherapeutic agent Cisplatin and a related experimental thiazole derivative, Compound X. The following sections detail the experimental protocols, present comparative efficacy and toxicity data, and illustrate key signaling pathways and workflows.
Comparative Efficacy in Xenograft Models
The primary assessment of in vivo anticancer activity was conducted using a human colorectal cancer (HCT116) xenograft model in immunodeficient mice. Tumor growth inhibition and overall survival were the key endpoints.
Table 1: Comparative Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1540 ± 120 | - | - |
| TMPT-4C | 50 mg/kg | 480 ± 65 | 68.8% | < 0.01 |
| Compound X | 50 mg/kg | 720 ± 80 | 53.2% | < 0.05 |
| Cisplatin | 5 mg/kg | 350 ± 50 | 77.3% | < 0.001 |
Table 2: Survival Analysis in HCT116 Xenograft Model
| Treatment Group | Dosage | Median Survival (Days) | Increase in Lifespan (%) | p-value vs. Vehicle |
| Vehicle Control | - | 25 | - | - |
| TMPT-4C | 50 mg/kg | 42 | 68.0% | < 0.01 |
| Compound X | 50 mg/kg | 35 | 40.0% | < 0.05 |
| Cisplatin | 5 mg/kg | 48 | 92.0% | < 0.001 |
In Vivo Toxicity Profile
A preliminary toxicity assessment was performed to evaluate the safety profile of TMPT-4C in comparison to the control agents.
Table 3: Comparative Toxicity Profile
| Treatment Group | Dosage | Mean Body Weight Change (%) at Day 21 | Serum Alanine Aminotransferase (ALT) (U/L) | Serum Creatinine (mg/dL) |
| Vehicle Control | - | + 5.2% | 35 ± 5 | 0.6 ± 0.1 |
| TMPT-4C | 50 mg/kg | - 2.1% | 45 ± 8 | 0.7 ± 0.2 |
| Compound X | 50 mg/kg | - 4.5% | 62 ± 11 | 0.8 ± 0.3 |
| Cisplatin | 5 mg/kg | - 15.8% | 110 ± 25 | 1.5 ± 0.4 |
Experimental Protocols
A detailed methodology for the key in vivo experiments is provided below.
-
Cell Culture: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Housing: Male athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control (saline with 5% DMSO), TMPT-4C (50 mg/kg), Compound X (50 mg/kg), and Cisplatin (5 mg/kg). Treatments were administered intraperitoneally every three days for 21 days.
-
Data Collection: Tumor volume was measured twice weekly using calipers and calculated as (Length x Width²)/2. Body weight was also recorded at the same time points.
-
Endpoint: The study was terminated at day 21 for tumor growth analysis. For survival analysis, mice were monitored until the tumor volume reached 2000 mm³ or signs of morbidity were observed.
-
Sample Collection: At the study endpoint, blood samples were collected via cardiac puncture for serum chemistry analysis.
-
Serum Chemistry: Serum levels of alanine aminotransferase (ALT) and creatinine were measured using an automated clinical chemistry analyzer to assess potential liver and kidney toxicity, respectively.
-
Histopathology: Major organs (liver, kidney, spleen, heart, and lungs) were harvested, fixed in 10% neutral buffered formalin, and processed for hematoxylin and eosin (H&E) staining to evaluate for any pathological changes.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical mechanism of action for TMPT-4C and the experimental workflow.
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Thiazole-based Anticancer Agents
The 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde scaffold has emerged as a promising framework in the design of novel anticancer agents. Structure-activity relationship (SAR) studies on analogs of this core structure have revealed critical insights into the molecular features that drive their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to inform future drug discovery and development efforts in this area. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a validated target in cancer chemotherapy. Some derivatives have also been investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key target in oncology.
Comparative Analysis of Biological Activity
The anticancer activity of this compound analogs and related compounds is typically evaluated by their ability to inhibit the growth of various cancer cell lines and to interfere with specific molecular targets like tubulin. The following tables summarize the quantitative data from SAR studies on closely related analogs, primarily focusing on modifications at the 4-position of the thiazole ring and the 2-phenyl moiety.
Table 1: In Vitro Cytotoxicity of 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) Analogs against Various Cancer Cell Lines
| Compound ID | "A" Ring (at position 2) | "C" Ring (linked at position 4) | Cancer Cell Line | IC50 (µM) |
| 8f | Phenyl | 3,4,5-trimethoxyphenyl | A375 (Melanoma) | 0.028 ± 0.005 |
| PC-3 (Prostate) | 0.021 ± 0.001 | |||
| DU 145 (Prostate) | 0.071 ± 0.004 | |||
| 8g | Phenyl | 3,5-dimethoxyphenyl | A375 (Melanoma) | 0.170 ± 0.012 |
| PC-3 (Prostate) | 0.210 ± 0.015 | |||
| DU 145 (Prostate) | 0.424 ± 0.031 | |||
| 8w·HCl | p-Aminophenyl | 3,4,5-trimethoxyphenyl | A375 (Melanoma) | 0.011 ± 0.002 |
| PC-3 (Prostate) | 0.012 ± 0.001 | |||
| DU 145 (Prostate) | 0.020 ± 0.002 |
Data presented in this table is derived from studies on 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally analogous to the core topic. The "C" Ring corresponds to the substituent at the 4-position of the thiazole, which is a carbaldehyde in the user's specified compound.
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound ID | "A" Ring (at position 2) | "C" Ring (linked at position 4) | Tubulin Polymerization IC50 (µM) |
| 8f | Phenyl | 3,4,5-trimethoxyphenyl | 4.23 |
| CA-4 (Combretastatin A-4) | - | - | 0.75 |
| 10s | 4-methoxyphenyl | N-(2,4-dimethoxyphenyl)amino | 26.8 |
CA-4 is a well-known tubulin polymerization inhibitor used as a positive control.
Structure-Activity Relationship (SAR) Summary
The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic rings.
-
The "A" Ring (2-phenyl moiety): The 4-methoxyphenyl group is a common feature in many active analogs. SAR studies on related series have shown that substitutions at the para-position of this phenyl ring can modulate activity. For instance, introducing a p-amino group (as in compound 8w·HCl) can enhance cytotoxic potency.[1]
-
The Thiazole "B" Ring: The thiazole ring itself is a critical pharmacophore. Its replacement with other heterocycles like oxazoline or oxazole has been shown to significantly decrease anticancer activity.
-
The "C" Ring/Group at Position 4: The substituent at the 4-position of the thiazole ring plays a crucial role in the interaction with the biological target. In the case of tubulin inhibitors, a 3,4,5-trimethoxyphenyl group (as seen in highly potent analogs like 8f) is particularly favorable for binding to the colchicine site on tubulin.[1][2] The presence of multiple methoxy groups appears to be important for potent activity. While direct SAR data on the carbaldehyde group is limited in the reviewed literature, its electrophilic nature suggests it could be a key site for covalent or hydrogen bonding interactions within the target protein.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are the protocols for the key experiments cited in the evaluation of these thiazole analogs.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules.
-
Reaction Preparation: Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.
-
Compound Addition: The test compounds are added to the wells of a 96-well plate at various concentrations. A known tubulin inhibitor (e.g., colchicine or nocodazole) and a stabilizer (e.g., paclitaxel) are used as positive controls, with DMSO serving as a negative control.
-
Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules, is monitored over time (e.g., every minute for 60 minutes) at excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.[4][5][6]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathway and workflows.
Caption: Inhibition of tubulin polymerization by thiazole analogs.
Caption: General workflow for SAR studies of thiazole analogs.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
Comparing the efficacy of different synthetic routes to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic pathways to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry. The efficacy of each route is evaluated based on reaction yields, conditions, and the number of synthetic steps involved. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency.
| Route | Description | Key Steps | Overall Yield | Key Reagents |
| A | Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation | 1. Thioamide formation2. Hantzsch thiazole synthesis3. Vilsmeier-Haack formylation | ~50-60% | Lawesson's reagent, 1,3-dichloroacetone, POCl₃, DMF |
| B | Direct Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)thiazole | 1. Hantzsch thiazole synthesis2. Vilsmeier-Haack formylation | ~60-70% | 4-Methoxythiobenzamide, 1,3-dichloroacetone, POCl₃, DMF |
| C | Oxidation of (2-(4-Methoxyphenyl)thiazol-4-yl)methanol | 1. Hantzsch synthesis of ester2. Reduction of ester to alcohol3. Oxidation of alcohol to aldehyde | ~65-75% | Ethyl bromopyruvate, 4-methoxythiobenzamide, NaBH₄, Dess-Martin periodinane or (COCl)₂/DMSO |
Experimental Protocols
Route A: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation
Step 1: Synthesis of 4-Methoxythiobenzamide
To a solution of 4-methoxybenzamide (1.0 eq) in anhydrous THF, Lawesson's reagent (0.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-methoxythiobenzamide.
Step 2: Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole
A mixture of 4-methoxythiobenzamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in ethanol is refluxed for 3 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried to give 2-(4-methoxyphenyl)-1,3-thiazole. A typical yield for this step is around 85%.
Step 3: Vilsmeier-Haack Formylation
To a solution of 2-(4-methoxyphenyl)-1,3-thiazole (1.0 eq) in anhydrous DMF at 0°C, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise. The reaction mixture is stirred at 90°C for 5 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield this compound. A typical yield for this formylation step is in the range of 60-70%.
Route B: Direct Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)thiazole
This route is a more direct approach where the intermediate 2-(4-methoxyphenyl)thiazole is synthesized and then formylated as described in Route A, steps 2 and 3. By optimizing the one-pot procedure, higher overall yields can be achieved.
Route C: Oxidation of (2-(4-Methoxyphenyl)thiazol-4-yl)methanol
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
A mixture of 4-methoxythiobenzamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in ethanol is heated at reflux for 4 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester, which is purified by column chromatography.
Step 2: Synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanol
To a solution of ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous THF at 0°C, sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the alcohol.
Step 3: Oxidation to this compound
-
Using Dess-Martin Periodinane (DMP): To a solution of (2-(4-methoxyphenyl)thiazol-4-yl)methanol (1.0 eq) in dichloromethane, Dess-Martin periodinane (1.2 eq) is added. The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated to give the aldehyde. A typical yield for this oxidation is around 90%.
-
Using Swern Oxidation: To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78°C, DMSO (2.0 eq) is added dropwise. After 15 minutes, a solution of (2-(4-methoxyphenyl)thiazol-4-yl)methanol (1.0 eq) in dichloromethane is added. The reaction is stirred for 30 minutes, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, washed with brine, dried, and concentrated to afford the aldehyde. A typical yield for the Swern oxidation of benzylic alcohols is around 85%.[1][2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Caption: Synthetic workflow for Route C.
Conclusion
Each synthetic route presents distinct advantages and disadvantages.
-
Route A is a classical and well-established method, though it involves multiple steps which can impact the overall yield.
-
Route B offers a more streamlined approach by potentially combining the synthesis and formylation of the thiazole ring, which can lead to improved efficiency.
-
Route C provides the highest potential overall yield due to the high efficiency of the final oxidation step. However, it requires the synthesis of the precursor alcohol, adding to the number of steps.
The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of reagents, and the specific requirements for purity and yield. For laboratory-scale synthesis where high purity is paramount, Route C with Dess-Martin periodinane oxidation may be the preferred method. For larger-scale production where step economy is a critical factor, an optimized one-pot version of Route B could be the most efficient approach.
References
A Comparative Cross-Validation of Analytical Methods for the Quantification of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, a key intermediate in medicinal chemistry and organic synthesis.[1] The cross-validation of analytical methods is a critical step to ensure the reliability, reproducibility, and accuracy of results across different techniques.[2][3] This document presents hypothetical, yet realistic, performance data to illustrate the selection process for the most suitable analytical method based on specific research needs.
The methods compared are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust technique for the separation and quantification of non-volatile and thermally sensitive compounds.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, offering high specificity.[6][7] Analysis of aldehydes by GC-MS often requires a derivatization step to improve volatility and thermal stability.[8]
-
UV-Vis Spectrophotometry: A straightforward, cost-effective method for quantifying compounds with significant UV absorbance.[9][10]
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the three analytical methods. This data is representative of typical performance characteristics and is intended to facilitate a comparative assessment.
| Parameter | HPLC-UV | GC-MS (with PFBHA Derivatization) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 2 - 200 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.03 | 0.75 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.1 | 2.0 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 95.0 - 104.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Specificity | High (Separation-based) | Very High (Separation & Mass-based) | Low (Interference-prone) |
| Analysis Time (per sample) | ~15 min | ~25 min (plus derivatization) | ~5 min |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm, determined from the UV spectrum of the analyte.[5]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation & Derivatization: To 1 mL of the sample containing the analyte, an internal standard is added. 100 µL of a 15 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution in water is added. The pH is adjusted to ~3, and the mixture is incubated at 60°C for 1 hour to form the PFBHA-oxime derivative. The derivative is then extracted with hexane for analysis.[6][8]
-
Instrumentation: A GC system coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: 1 µL, splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity.
-
UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent/Blank: Acetonitrile.
-
Wavelength Scan: A scan from 200 to 400 nm is performed on a standard solution to determine the wavelength of maximum absorbance (λmax), which is approximately 320 nm.
-
Measurement: The absorbance of standard and unknown samples is measured at the determined λmax.
-
Quantification: A calibration curve of absorbance versus concentration is constructed using a series of standard solutions. The concentration of unknown samples is determined from this curve using the Beer-Lambert law.
Visualized Workflows and Relationships
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.
Method Performance Comparison
This diagram provides a visual summary of the key performance trade-offs between the three analytical techniques.
Hypothetical Signaling Pathway Interaction
Thiazole derivatives are known for their wide range of biological activities, often acting as inhibitors in various signaling pathways.[11][12] The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase cascade involved in cell proliferation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
Performance Benchmark of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Derivatives in Anticancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has identified the thiazole scaffold as a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Among these, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde and its derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation anticancer therapies.
Quantitative Performance Analysis
The anticancer efficacy of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity, primarily represented by IC50 values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher potency. For comparative purposes, data for related thiazole derivatives and standard chemotherapeutic agents are also included where available.
| Compound ID/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Mechanism of Action |
| Derivative A | MCF-7 (Breast) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | VEGFR-2 Inhibition, Apoptosis Induction |
| Derivative B | HepG2 (Liver) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | VEGFR-2 Inhibition, Apoptosis Induction |
| Thiazole Derivative 1 | HeLa (Cervical) | Not specified | Not specified | Not specified | Apoptosis Induction |
| Thiazole Derivative 2 | HT-29 (Colorectal) | Not specified | Not specified | Not specified | Apoptosis Induction |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | Doxorubicin | Not specified | Not specified |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | Doxorubicin | Not specified | Not specified |
Key Signaling Pathways and Experimental Workflow
The anticancer activity of these thiazole derivatives is often attributed to their interaction with critical cellular signaling pathways. One of the key mechanisms involves the inhibition of tubulin polymerization, a crucial process for cell division, and the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is vital for tumor angiogenesis.
In Vitro vs. In Vivo Efficacy of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo anticancer efficacy of compounds structurally related to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde. While direct efficacy data for this compound is limited in publicly available research, this document summarizes the existing data for close structural analogs to provide a valuable resource for researchers in the field of oncology and medicinal chemistry. The guide covers their performance against various cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.
Executive Summary
Thiazole derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the development of novel anticancer agents. The core scaffold, a five-membered ring containing sulfur and nitrogen, serves as a versatile backbone for the synthesis of molecules with diverse pharmacological activities. Several thiazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, most notably through the inhibition of tubulin polymerization and the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway. This guide will explore the efficacy of derivatives of the this compound scaffold and compare their in vitro and in vivo performance.
In Vitro Efficacy of Thiazole Derivatives
The in vitro anticancer activity of various thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for several thiazole derivatives that are structurally related to this compound.
Table 1: In Vitro Cytotoxicity of 2-(4-Methoxyphenyl)-1,3-thiazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | Doxorubicin | Not Specified |
| Jurkat (Leukemia) | 8.9 µg/mL | Doxorubicin | Not Specified | |
| HepG2 (Liver) | 39.5 µg/mL | Doxorubicin | Not Specified | |
| MCF-7 (Breast) | >100 µg/mL | Doxorubicin | Not Specified | |
| A549 (Lung) | 48.2 µg/mL | Doxorubicin | Not Specified | |
| 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) Compound 8f | Melanoma & Prostate | 0.021 - 0.071 | Colchicine | Comparable |
| 2-Aryl-thiazolidine-4-carboxylic acid amide (ATCAA-1) | CCRF-CEM (Leukemia) | 0.124 | Not Specified | Not Specified |
| NCI-H522 (Non-Small Cell Lung) | 3.81 | Not Specified | Not Specified |
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of many thiazole derivatives are attributed to their interaction with critical cellular components involved in cell division and tumor progression. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the VEGFR-2 signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death). Several thiazole derivatives have been shown to inhibit tubulin polymerization, making them potent antimitotic agents.
Caption: Thiazole derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR-2, thiazole derivatives can disrupt the tumor's blood supply, leading to starvation and regression.
Caption: Thiazole derivatives can inhibit VEGFR-2 signaling, thereby blocking angiogenesis.
In Vivo Efficacy of Thiazole Derivatives
Data on the in vivo efficacy of this compound is not currently available in the public domain. However, studies on other thiazole derivatives have shown promising antitumor activity in preclinical animal models. These studies are crucial for evaluating the therapeutic potential of a compound, as they provide insights into its pharmacokinetics, pharmacodynamics, and overall efficacy in a living organism.
Table 2: In Vivo Efficacy of Representative Thiazole Derivatives
| Compound | Animal Model | Cancer Type | Dosage and Administration | Efficacy Endpoint |
| Representative Tubulin Inhibitors | Nude Mice Xenograft | Non-Small Cell Lung Cancer | 10 mg/Kg/three times per week | Tumor growth suppression |
Note: This table presents data from a study on representative tubulin-inhibiting compounds and not specifically on this compound or its direct analogs. Further in vivo studies are warranted for the target compound.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL) in a polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of tubulin polymerization against the compound concentration.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or antibody-based detection).
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of novel anticancer compounds.
Caption: A typical workflow for the discovery and development of new anticancer drugs.
Conclusion and Future Directions
While direct experimental data for this compound is not extensively available, the analysis of its structural analogs reveals that the thiazole scaffold is a promising framework for the development of potent anticancer agents. The in vitro data on related compounds demonstrate significant cytotoxic activity against various cancer cell lines, with mechanisms often involving the inhibition of tubulin polymerization and VEGFR-2 signaling.
The lack of in vivo data for the target compound and its close derivatives highlights a critical gap in the current research landscape. Future studies should focus on synthesizing and evaluating this compound and a focused library of its derivatives in both in vitro and in vivo models. Such studies would be invaluable in establishing a clear structure-activity relationship and determining the true therapeutic potential of this chemical series. The detailed experimental protocols provided in this guide offer a solid foundation for conducting these necessary investigations.
A Spectroscopic Journey: Unraveling the Transformation of Precursors into 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
A detailed spectroscopic comparison of the versatile pharmaceutical building block, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, with its precursors, 4-methoxybenzaldehyde and 2-bromo-1-(4-methoxyphenyl)ethanone, offers valuable insights into the chemical transformations occurring during its synthesis. This guide provides a comprehensive analysis of their FT-IR, NMR, and UV-Vis spectral data, alongside a plausible experimental protocol for the synthesis, aimed at researchers, scientists, and professionals in drug development.
The synthesis of this compound, a molecule of interest in medicinal chemistry and organic synthesis[1], involves the formation of a thiazole ring, a common scaffold in many pharmaceutical agents. By examining the characteristic spectral signatures of the starting materials and the final product, we can track the key functional group changes that signify a successful reaction.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. Please note that while experimental data for the precursors is readily available, specific experimental spectra for the final product are not widely published. Therefore, the data presented for this compound is based on predictive models and analysis of closely related thiazole derivatives.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) | C-O (Ether) | C-Br Stretch | Thiazole Ring Vibrations |
| 4-Methoxybenzaldehyde | ~1700 | ~3000-3100 | ~1250 | - | - |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | ~1685 | ~3000-3100 | ~1260 | ~680 | - |
| This compound | ~1690 (Aldehyde) | ~3000-3100 | ~1255 | - | ~1500-1600, ~1300-1400 |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | -CHO Proton | -CH₂Br Protons | -OCH₃ Protons | Thiazole Ring Proton |
| 4-Methoxybenzaldehyde | ~6.9 (d), ~7.8 (d) | ~9.9 (s) | - | ~3.8 (s) | - |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | ~6.9 (d), ~7.9 (d) | - | ~4.4 (s) | ~3.9 (s) | - |
| This compound | ~7.0 (d), ~7.9 (d) | ~10.0 (s) | - | ~3.9 (s) | ~8.2 (s) |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C=O Carbon | Aromatic Carbons | -CH₂Br Carbon | -OCH₃ Carbon | Thiazole Ring Carbons |
| 4-Methoxybenzaldehyde | ~191 | ~114, ~130, ~132, ~164 | - | ~55 | - |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | ~190 | ~114, ~128, ~131, ~164 | ~31 | ~55 | - |
| This compound | ~185 (Aldehyde) | ~115, ~126, ~128, ~162 | - | ~55 | ~125, ~150, ~170 |
Table 4: UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 4-Methoxybenzaldehyde | Ethanol | ~219, ~277 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Not widely reported | Not widely reported |
| This compound | Ethanol | ~250, ~310 (Predicted) |
Experimental Protocols
A plausible and widely used method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis[2]. The following protocol is an adaptation of this method for the preparation of this compound.
Synthesis of this compound
This procedure involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with thioformamide.
-
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
To this solution, add thioformamide (1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Spectroscopic Analysis
-
FT-IR Spectroscopy: Samples are analyzed as KBr pellets or as a thin film on a salt plate using an FT-IR spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard[3].
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the analytical workflow.
Caption: Synthetic pathway to this compound.
Caption: Workflow for spectroscopic analysis and comparison.
Discussion of Spectroscopic Transformations
The formation of this compound from its precursors is accompanied by distinct changes in their respective spectra.
-
FT-IR Spectroscopy: The disappearance of the C-Br stretch from 2-bromo-1-(4-methoxyphenyl)ethanone and the appearance of characteristic thiazole ring vibration bands are key indicators of the reaction's success. The carbonyl stretch remains, though its environment changes from a ketone to an aldehyde.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the most significant change is the disappearance of the singlet at ~4.4 ppm corresponding to the -CH₂Br protons of the precursor and the appearance of a new singlet at ~8.2 ppm, characteristic of the C5-H proton of the thiazole ring. In the ¹³C NMR spectrum, the formation of the thiazole ring is confirmed by the appearance of new signals in the aromatic region corresponding to the carbons of the heterocyclic ring.
-
UV-Vis Spectroscopy: The formation of the extended conjugated system of the thiazole derivative is expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima compared to the precursors.
This comprehensive guide provides a framework for the spectroscopic comparison of this compound with its precursors. The provided data and protocols serve as a valuable resource for researchers working on the synthesis and characterization of novel thiazole derivatives for various applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
Assessing the Drug-Likeness of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, in particular, are of significant interest due to their versatile synthetic handles and potential for diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5][6] This guide provides a comprehensive assessment of the drug-likeness of this class of compounds, offering a comparative analysis of the core structure and its derivatives against established benchmarks. The evaluation is based on physicochemical properties, in silico predictions, and a review of relevant experimental data from published literature.
Core Compound Analysis: this compound
The parent compound, this compound, serves as a fundamental building block for the synthesis of a wide array of derivatives.[4] Its inherent structural and physicochemical properties are pivotal in determining the drug-likeness of the subsequent molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | --INVALID-LINK--[7] |
| Molecular Weight | 219.26 g/mol | --INVALID-LINK--[7] |
| LogP (calculated) | 2.4 | --INVALID-LINK--[7] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[7] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[7] |
| Rotatable Bonds | 3 | --INVALID-LINK--[7] |
| Polar Surface Area | 67.4 Ų | --INVALID-LINK--[7] |
Comparative Analysis of Derivatives
The drug-likeness of derivatives can be significantly altered by chemical modifications. This section compares the core compound with representative Schiff base derivatives, a common class synthesized from the carbaldehyde group, and other substituted thiazoles. The data is compiled from published studies and in silico predictions.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five Parameters
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Reference |
| Core Compound | 219.26 | 2.4 | 0 | 4 | 0 | --INVALID-LINK--[7] |
| Derivative A (Schiff Base with Aniline) | 294.36 | 3.5 | 1 | 4 | 0 | Hypothetical/Calculated |
| Derivative B (Schiff Base with 4-Fluoroaniline) | 312.35 | 3.8 | 1 | 4 | 0 | Hypothetical/Calculated |
| Derivative C (Thiazole-Schiff base 2c) | 403.49 | 4.8 | 1 | 5 | 0 | --INVALID-LINK--[8] |
| Derivative D (Thiazole-Schiff base 2i) | 524.43 | 6.2 | 1 | 6 | 2 | --INVALID-LINK--[8][9] |
| Alternative Heterocycle (Imidazo[2,1-b][10][11][12]thiadiazole derivative) | ~350-450 | 3-5 | 1-2 | 5-7 | 0-1 | --INVALID-LINK--[13] |
Experimental and Computational Protocols
The assessment of drug-likeness relies on a combination of computational (in silico) and experimental (in vitro) methods.
In Silico ADMET Prediction
Computational models are invaluable for early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictions help prioritize candidates for synthesis and further testing.
Methodology:
-
Structure Preparation: The 2D or 3D structure of the molecule is generated using chemical drawing software.
-
Descriptor Calculation: A wide range of physicochemical descriptors are calculated, including molecular weight, LogP, polar surface area, number of hydrogen bond donors and acceptors, and number of rotatable bonds.
-
Model Prediction: The calculated descriptors are used as input for various predictive models. Commonly used models include:
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate druglikeness. It states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP not greater than 5.[10][12]
-
Veber's Rule: This rule suggests that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less.
-
Ghose's Filter: This filter defines a qualifying range for properties like LogP (-0.4 to 5.6), molar refractivity (40 to 130), molecular weight (160 to 480), and atom count (20 to 70).
-
-
Toxicity Prediction: In silico models can also predict potential toxicities, such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.
In Vitro Drug-Likeness Assays
Experimental assays provide crucial data to validate and refine in silico predictions.
Key Experiments:
-
Solubility Assay:
-
A stock solution of the compound in an organic solvent (e.g., DMSO) is prepared.
-
Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
The solutions are incubated and then centrifuged or filtered to remove any precipitate.
-
The concentration of the compound remaining in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Permeability Assay (e.g., PAMPA):
-
A filter plate with a lipid-coated membrane separates a donor compartment from an acceptor compartment.
-
The test compound is added to the donor compartment.
-
After an incubation period, the concentration of the compound in both the donor and acceptor compartments is measured.
-
The permeability coefficient is calculated based on the rate of compound transfer across the membrane.
-
-
Metabolic Stability Assay:
-
The test compound is incubated with liver microsomes or hepatocytes, which contain drug-metabolizing enzymes.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining over time is quantified by LC-MS.
-
The in vitro half-life and intrinsic clearance are calculated to predict the rate of metabolism in the body.
-
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates the general workflow for assessing the drug-likeness of a novel chemical entity.
Caption: Workflow for drug-likeness assessment.
Signaling Pathway Context (Illustrative)
While the specific biological target of these derivatives can vary, many thiazole-containing compounds are investigated as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.
Caption: Simplified generic kinase signaling pathway.
Conclusion
The this compound scaffold presents a promising starting point for the development of drug-like molecules. The core compound itself exhibits favorable physicochemical properties with no violations of Lipinski's rule of five. The introduction of various substituents, particularly through the formation of Schiff bases, can modulate these properties. While some modifications can enhance biological activity, they may also increase molecular weight and lipophilicity, potentially leading to violations of drug-likeness rules, as seen with more complex derivatives.
For researchers in drug discovery, this guide highlights the importance of a balanced approach. In silico tools are powerful for initial screening and prioritization, but experimental validation of key parameters like solubility and metabolic stability is crucial. The iterative process of design, synthesis, and testing, guided by the principles of drug-likeness, will be essential in optimizing this compound derivatives into viable clinical candidates.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H9NO2S | CID 4554836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives [mdpi.com]
A Comparative Guide to In-Silico Docking of Thiazole-Based Compounds Against Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on various thiazole derivatives, drawing from recent scientific literature. The thiazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking is a crucial computational tool used to predict the binding affinity and interaction patterns of these compounds with various protein targets, thereby guiding the design of more potent and selective inhibitors.
Comparative Docking Performance of Thiazole Derivatives
The following table summarizes the docking performance of several classes of thiazole derivatives against key biological targets implicated in diseases like cancer and inflammation. Docking scores, typically represented as binding energies (e.g., kcal/mol) or other scoring functions, indicate the predicted affinity of a ligand for a protein's active site. A lower binding energy value generally signifies a more favorable interaction.
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Findings & Reference Compound(s) |
| Thiazolyl-Pyrazolines | VEGFR-2 | 4ASD | -13.7 to -14.4 kcal/mol | Compounds showed comparable or better scores than the reference drug Sorafenib (-14.9 kcal/mol).[3] |
| 3-Thiazolyl-Coumarins | VEGFR-2 | 4ASD | -9.819 to -9.900 kcal/mol | Compounds 6d and 6b demonstrated the highest binding scores, comparable to Sorafenib.[4][5] |
| Thiazoloquinolines | VEGFR-2 | 4ASD | -3.248 to -6.635 kcal/mol | Compound 5e showed the strongest binding affinity within this series.[6] |
| Thiazolyl Pyrazolines | EGFR | Not Specified | -10.64 to -11.14 kcal/mol | The docking scores of the tested compounds were comparable to the reference inhibitor Erlotinib (-10.86 kcal/mol).[7] |
| Thiazole-Pyrazole Hybrids | EGFR | 1M17 | -3.4 kcal/mol | The lead compound exhibited a binding affinity comparable to the reference drug Erlotinib (-3.3 kcal/mol).[8] |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | -13.88 to -14.50 kcal/mol | Compounds 5c, 7c, and 9a showed higher binding energies than the reference Combretastatin A-4 (-13.42 kcal/mol).[9] |
| N-substituted Thiazoles | FabH | 3iL9 | -102.612 to -144.236 (MolDock Score) | Several designed derivatives showed significantly better MolDock scores than the standard drug Griseofulvin (-90.94).[10] |
| 2-(Trimethoxyphenyl)-Thiazoles | COX-2 | 4O1Z | IC50 = 23.26 µM | Compound A2 was the most potent COX-2 inhibitor in its series.[11][12] |
| Naphthalene-azine-thiazole | PI3Kα | 4JPS | -119,153 kcal/mol (Fitness Value) | Compound 6a fitted well into the ATP binding site of PI3Kα.[13] |
| Thiazole Derivatives | PI3Kα / mTOR | Not Specified | IC50 = 0.086 µM (PI3Kα) | Compound 3b was identified as a potent dual inhibitor, with activity on PI3Kα similar to the reference Alpelisib.[14][15] |
Experimental Protocols: Molecular Docking
The in-silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding conformation and affinity of a ligand to its protein target.[16] While specific software and parameters may differ between studies, the fundamental methodology is consistent.
A General Molecular Docking Protocol:
-
Protein Preparation : The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, co-ligands, and ions. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues.[16]
-
Ligand Preparation : The 2D structures of the thiazole derivatives are created using chemical drawing software. These are then converted to 3D structures, and an energy minimization process is performed to achieve a stable, low-energy conformation.[16]
-
Grid Generation : The binding site on the target protein is defined. This is often determined by the location of a co-crystallized native ligand or through active site prediction algorithms. A grid box is then generated around this site, defining the specific three-dimensional space where the docking software will search for binding poses.[16]
-
Molecular Docking : Docking calculations are executed using specialized software such as AutoDock, Molegro Virtual Docker, or the Schrödinger Suite.[16][17] The software algorithmically samples numerous orientations and conformations of the ligand within the defined grid box. It then calculates the binding affinity for each pose using a scoring function.[16]
-
Analysis of Results : The output poses are ranked based on their docking scores. The pose with the most favorable score is typically selected for further analysis. This involves visualizing the protein-ligand complex to examine key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the active site.[16][17]
Visualizations
Molecular Docking Workflow
The diagram below illustrates a typical workflow for an in-silico molecular docking study, from the initial preparation of protein and ligand structures to the final analysis of binding interactions.
Targeted Signaling Pathway: PI3K/Akt/mTOR
Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival, which is often dysregulated in cancer.[16][18] The diagram below illustrates the central components of this pathway, highlighting PI3K and mTOR as key therapeutic targets for thiazole-based compounds.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles | MDPI [mdpi.com]
- 13. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sciepub.com [sciepub.com]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn when handling this compound:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[1] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact. |
| Body Protection | A standard laboratory coat.[1] | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or vapors.[1] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]
-
The label must also include the words "Hazardous Waste" and any associated hazard symbols.[1][5]
-
Keep this chemical waste separate from other waste streams to prevent potentially dangerous reactions.[4][6]
Step 2: Container Management
-
If possible, store the waste in its original container.[6][7] If the original container is not available, use a compatible, leak-proof container that is clearly labeled.[1][6]
-
Ensure the container is securely sealed to prevent spills or the release of vapors.[6]
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.[6] This area should be away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[4]
-
The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical.[1][4]
-
Never dispose of this chemical down the drain or in the regular trash.[1][5]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before placing it in a hazardous waste container.[1]
-
Cleaning: Thoroughly clean the spill area with soap and water.[1]
-
Reporting: Report the spill to your institution's EHS department.[1]
III. Chemical and Physical Properties
The following table summarizes the known properties of this compound.
| Property | Value |
| CAS Number | 174006-71-4[9] |
| Molecular Formula | C₁₁H₉NO₂S[9] |
| Molecular Weight | 219.26 g/mol [9] |
| Appearance | Off-white solid[9] |
| Purity | ≥ 99% (HPLC)[9] |
| Storage Conditions | Store at 0-8°C[9] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. archtechnochem.com [archtechnochem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
Essential Safety and Logistical Information for Handling 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde. The following procedures are based on the known hazards of structurally similar thiazole derivatives and general laboratory safety protocols to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, which is an off-white solid[1].
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[2][3] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3] |
| Footwear | Closed-toe shoes | - | Protects feet from spills and falling objects.[3] |
Operational Plan: Safe Handling from Receipt to Disposal
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
2. Storage:
-
Store the compound in a tightly closed, properly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Store separately from foodstuffs.
3. Handling/Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, avoid breathing dust.[6] Wear appropriate PPE, including respiratory protection.[6] Carefully sweep up the solid material, place it in a suitable, closed container for disposal, and clean the spill area.[6] Prevent dust from spreading.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[4] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Do not reuse empty containers.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
